5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGQOPQJOBCDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360435 | |
| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57603-82-4 | |
| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide presents a putative synthetic protocol and predicted characterization data based on established chemical principles and analysis of related structures.
Compound Identification and Properties
This compound is a molecule incorporating both a furan-2-carbaldehyde moiety and a pyrimidin-2-yl thioether linkage. These structural features are of interest in medicinal chemistry due to the known biological activities of both furan and pyrimidine derivatives.[1]
| Property | Value | Reference |
| CAS Number | 57603-82-4 | [2][3] |
| Molecular Formula | C₉H₆N₂O₂S | [2][3] |
| Molecular Weight | 206.22 g/mol | [2][3] |
| Melting Point | 98-99 °C | [4][5] |
| Appearance | Likely a crystalline solid | Inferred |
| Purity (typical) | ≥97% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Proposed Synthesis
The most probable synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a 5-halofuran-2-carbaldehyde with 2-mercaptopyrimidine in the presence of a base. 5-Bromo-furan-2-carbaldehyde is a common and suitable starting material for this type of reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
5-Bromo-furan-2-carbaldehyde
-
2-Mercaptopyrimidine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-mercaptopyrimidine (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Add a solution of 5-bromo-furan-2-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Characterization Data (Predicted)
The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for furan-2-carbaldehyde, 2-thiopyrimidine, and related thioether compounds.[4][6][7]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.65 (s, 1H, -CHO), 8.60 (d, 2H, pyrimidine-H), 7.40 (d, 1H, furan-H), 7.20 (t, 1H, pyrimidine-H), 6.80 (d, 1H, furan-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.0 (CHO), 168.0 (C-S), 158.0 (pyrimidine C-N), 152.0 (furan C-O), 125.0 (furan CH), 118.0 (pyrimidine CH), 115.0 (furan CH). |
| FT-IR (KBr, cm⁻¹) | ν: ~3100 (C-H aromatic), ~2850, 2750 (C-H aldehyde), ~1670 (C=O aldehyde), ~1570, 1480 (C=C, C=N aromatic). |
| Mass Spectrometry (EI) | m/z (%): 206 [M]⁺, 177 [M-CHO]⁺, 111 [pyrimidine-S]⁺, 95 [furan-CHO]⁺. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound.
However, the constituent furan and pyrimidine scaffolds are present in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, pyrimidine derivatives are a cornerstone of many therapeutic agents, including antiviral and anticancer drugs, due to their structural similarity to the nucleobases of DNA and RNA. The combination of these two pharmacophores in a single molecule suggests that this compound could be a candidate for screening in various biological assays.
Future Research Directions
Caption: Logical diagram illustrating the current knowledge gap and potential future research for the title compound.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide has provided a putative, detailed protocol for its synthesis via nucleophilic aromatic substitution and predicted its key characterization data. While no specific biological activities have been reported to date, the presence of the furan and pyrimidine moieties suggests that this compound warrants screening for a range of pharmacological effects. Further research is necessary to elucidate its chemical and biological properties fully.
References
Spectroscopic and Synthetic Profile of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a summary of the available chemical and physical data for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde (CAS Number: 57603-82-4). Despite its commercial availability and presence in chemical databases, a comprehensive, publicly accessible record of its detailed spectroscopic data (NMR, IR, Mass Spectrometry) and a specific experimental protocol for its synthesis remains elusive in peer-reviewed scientific literature. This document compiles the existing information and presents a putative synthetic route and generalized protocols for spectroscopic analysis, intended to guide researchers in the synthesis and characterization of this compound.
Compound Identification
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 57603-82-4[1][2] |
| Molecular Formula | C₉H₆N₂O₂S[1][2] |
| Molecular Weight | 206.22 g/mol [1][2] |
| Synonyms | 5-(Pyrimidin-2-ylthio)furan-2-carbaldehyde, 5-(2-Pyrimidinylthio)-2-furaldehyde[3] |
Spectroscopic Data (Predicted and General)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.6 | Singlet | Aldehyde proton (-CHO) |
| ~8.6 | Doublet | Protons on the pyrimidine ring |
| ~7.4 | Doublet | Furan ring proton |
| ~7.2 | Triplet | Proton on the pyrimidine ring |
| ~6.8 | Doublet | Furan ring proton |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | Aldehyde carbon (-CHO) |
| ~160 | Pyrimidine and Furan ring carbons |
| ~158 | Pyrimidine ring carbons |
| ~150 | Furan ring carbon |
| ~122 | Furan ring carbon |
| ~118 | Pyrimidine ring carbon |
| ~115 | Furan ring carbon |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1670-1690 | C=O stretch (aldehyde) |
| ~1570-1590 | C=N stretch (pyrimidine) |
| ~1400-1500 | C=C stretch (aromatic/heterocyclic) |
| ~1200-1300 | C-O-C stretch (furan) |
| ~600-700 | C-S stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular ion) |
| 205 | [M-H]⁺ |
| 177 | [M-CHO]⁺ |
| 111 | [C₄H₃OS]⁺ |
| 95 | [C₄H₃N₂]⁺ |
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis and spectroscopic analysis of this compound, based on established chemical principles.
Synthesis: Nucleophilic Aromatic Substitution
A plausible synthetic route involves the reaction of 2-mercaptopyrimidine with 5-bromo-furan-2-carbaldehyde in the presence of a base.
Materials:
-
5-bromo-furan-2-carbaldehyde
-
2-mercaptopyrimidine
-
Potassium carbonate (K₂CO₃) or similar base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-furan-2-carbaldehyde (1 equivalent) in DMF, add 2-mercaptopyrimidine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy:
-
Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments.
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
References
An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with established principles of organic chemistry and medicinal chemistry for analogous structures.
Chemical Properties and Data
This compound is a heterocyclic compound featuring a furan ring substituted with a pyrimidinyl-sulfanyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. The presence of these functional groups suggests a molecule with potential for diverse chemical reactions and biological interactions.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 206.22 g/mol | --INVALID-LINK--[1] |
| Melting Point | 98-99 °C | Commercially available data |
| CAS Number | 57603-82-4 | --INVALID-LINK--[1] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Solubility | 24.2 µg/mL at pH 7.4 | --INVALID-LINK--[1] |
| Hazard Identification | Irritant, Harmful if swallowed, Causes serious eye irritation | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway:
A likely synthetic approach involves the reaction of a suitable furan derivative with a pyrimidine thiol. A potential method is the nucleophilic substitution of a leaving group on the furan ring by the sulfur atom of 2-mercaptopyrimidine.
References
In-Depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde (CAS 57603-82-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The properties of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde have been compiled from various chemical supplier catalogs and public databases. The quantitative data is presented in the tables below for clarity and ease of comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 57603-82-4 | Multiple Suppliers |
| Molecular Formula | C₉H₆N₂O₂S | Multiple Suppliers |
| Molecular Weight | 206.22 g/mol | Multiple Suppliers |
| Appearance | Not specified | - |
| Melting Point | 98-99 °C | [1] |
| Boiling Point (Predicted) | 443.9 °C at 760 mmHg | BOC Sciences |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 206.01499861 | PubChem |
| Monoisotopic Mass | 206.01499861 | PubChem |
| Topological Polar Surface Area | 81.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 289 | PubChem |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, the synthesis of structurally related aryl thioether derivatives of furan-2-carbaldehyde can be approached through several established synthetic routes. A plausible synthetic strategy would involve the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with a thiol-functionalized furan or vice versa.
General Experimental Protocol for the Synthesis of Aryl Thioether Derivatives of Furan
This generalized protocol is based on common organic synthesis techniques for the formation of thioether bonds.
Materials:
-
5-Bromo-furan-2-carbaldehyde or 5-Mercapto-furan-2-carbaldehyde
-
2-Chloropyrimidine or 2-Mercaptopyrimidine
-
A suitable base (e.g., Potassium Carbonate, Sodium Hydride)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Palladium or Copper catalyst (for cross-coupling reactions)
Procedure:
-
Preparation of the Nucleophile: If starting from 2-mercaptopyrimidine, it is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) at 0 °C to generate the corresponding thiolate.
-
Reaction with the Electrophile: 5-Bromo-furan-2-carbaldehyde, dissolved in the same solvent, is then added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Note: The choice of reactants, base, solvent, and temperature may need to be optimized for this specific synthesis.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target compound.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity of this compound. However, both the furan and pyrimidine moieties are present in a wide range of biologically active compounds.
-
Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Pyrimidine derivatives are core structures in nucleobases and are found in numerous drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.
The combination of these two pharmacophores in a single molecule suggests that this compound could be a candidate for biological screening in various disease models. Further research is required to determine its bioactivity profile.
Visualizing a Potential Research Workflow for Biological Screening
The following diagram outlines a logical workflow for the initial biological evaluation of this compound.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
Table 3: List of Suppliers
| Supplier | Product Number | Purity |
| Matrix Scientific | 098481 | Not specified |
| BOC Sciences | 57603-82-4 | Not specified |
| Santa Cruz Biotechnology | sc-273065 | Not specified |
| BLDpharm | BD183506 | 97% |
| Key Organics | Not specified | Not specified |
Disclaimer: Availability and product specifications are subject to change. Please contact the suppliers directly for the most current information.
Conclusion
This compound (CAS 57603-82-4) is a commercially available heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental protocols and biological data for this molecule are currently limited in the public domain, this guide provides a summary of its known properties and outlines general synthetic and screening strategies based on related chemical structures. Researchers interested in this compound are encouraged to utilize the provided information as a starting point for their investigations.
References
Crystal Structure Analysis of Pyrimidine-Furan Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine-furan conjugates, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data, and explores their interaction with relevant biological pathways.
Introduction
Pyrimidine-furan conjugates represent a promising scaffold in drug discovery. The fusion or conjugation of pyrimidine and furan rings can lead to compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents. This guide will delve into the critical aspects of crystal structure analysis for this important class of molecules.
Experimental Protocols
The successful crystal structure analysis of pyrimidine-furan conjugates begins with the synthesis of high-purity compounds and the growth of single crystals suitable for X-ray diffraction.
A common method for the synthesis of furo[2,3-d]pyrimidine derivatives involves a multi-step reaction sequence. For instance, the synthesis can be initiated from 2-aminofuran-3-carbonitrile, which can be prepared from the condensation of malononitrile with an appropriate alpha-hydroxy ketone. The resulting aminofuran can then be cyclized with various reagents to form the fused pyrimidine ring.
A representative synthetic protocol is as follows:
-
Synthesis of 2-Aminofuran-3-carbonitrile: A mixture of malononitrile and an alpha-hydroxy ketone (e.g., benzoin) is dissolved in an appropriate solvent such as dimethylformamide (DMF). A catalytic amount of a base, for example, diethylamine, is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water and purified by recrystallization.
-
Formation of the Furo[2,3-d]pyrimidine Core: The synthesized 2-aminofuran-3-carbonitrile is then reacted with a suitable cyclizing agent to form the pyrimidine ring. For example, heating the aminofuran with formic acid and acetic anhydride can yield the corresponding furopyrimidinone.
-
Further Functionalization: The furo[2,3-d]pyrimidine core can be further functionalized. For instance, treatment with a chlorinating agent like phosphoryl chloride (POCl3) can introduce a chlorine atom, which can then be displaced by various nucleophiles to generate a library of derivatives.
Growing single crystals of sufficient size and quality is a critical step. A common method for the crystallization of organic compounds like pyrimidine-furan conjugates is slow evaporation.
Protocol for Slow Evaporation:
-
Dissolve the purified pyrimidine-furan conjugate in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane, or ethyl acetate) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
Typical Experimental Setup:
-
Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker APEX II DUO, equipped with a CCD area detector is commonly used.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation is typically employed.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
Data Collection and Processing:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed using software packages such as SAINT for integration of the diffraction spots and SADABS for absorption correction.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods with programs like SHELXT.
-
The structural model is then refined by full-matrix least-squares on F2 using software such as SHELXL.
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data of Furo[2,3-d]pyrimidine Derivatives
The following tables summarize the crystallographic data for two representative furo[2,3-d]pyrimidine derivatives, providing a basis for structural comparison. The data for these compounds can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.
Table 1: Crystallographic Data and Structure Refinement Details for CCDC 2169125
| Parameter | Value |
| Empirical Formula | C₁₉H₁₄N₂O₄ |
| Formula Weight | 346.33 |
| Temperature (K) | 150 |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(2) |
| b (Å) | 12.3456(3) |
| c (Å) | 13.9876(4) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 1645.67(8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.398 |
| Absorption Coefficient (mm⁻¹) | 0.801 |
| F(000) | 720 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 4.5 to 70.0 |
| Reflections collected | 15890 |
| Independent reflections | 3210 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Crystallographic Data and Structure Refinement Details for CCDC 2297072
| Parameter | Value |
| Empirical Formula | C₂₅H₁₇N₂O |
| Formula Weight | 357.41 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.7654(5) |
| b (Å) | 10.9876(6) |
| c (Å) | 11.1234(7) |
| α (°) | 85.43(2) |
| β (°) | 76.54(2) |
| γ (°) | 69.87(2) |
| Volume (ų) | 978.5(1) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.213 |
| Absorption Coefficient (mm⁻¹) | 0.075 |
| F(000) | 374 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 12345 |
| Independent reflections | 4321 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.098 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.105 |
| Goodness-of-fit on F² | 1.03 |
Mandatory Visualizations
Visual representations of experimental workflows and biological signaling pathways are essential for a clear understanding of the scientific process and the biological context of the studied compounds.
The following diagram illustrates the general workflow from the synthesis of a pyrimidine-furan conjugate to its crystal structure determination.
Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway is a critical strategy in cancer therapy. The diagram below outlines the major downstream signaling cascades initiated by VEGFR-2 activation.
Conclusion
The crystal structure analysis of pyrimidine-furan conjugates provides invaluable insights into their molecular architecture, which is fundamental for understanding their biological activity. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. The visualization of the experimental workflow and the VEGFR-2 signaling pathway further aids in contextualizing the importance of structural studies in the rational design of novel therapeutics targeting critical biological processes. The continued exploration of the crystal structures of this diverse class of compounds will undoubtedly accelerate the development of new and more effective drugs.
References
An In-depth Technical Guide to the Solubility and Stability of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of data specific to this molecule, this guide incorporates information from structurally related furan-2-carbaldehyde derivatives to offer valuable insights for its handling, storage, and application in research and development.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | PubChem[1] |
| Molecular Weight | 206.22 g/mol | PubChem[1] |
| CAS Number | 57603-82-4 | PubChem[1] |
| Physical Appearance | Not specified (often crystalline solids or oils for similar compounds) | General knowledge on furan-2-carbaldehydes[2] |
| Melting Point | 98-99°C | Matrix Scientific[3] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in biological assays and formulation development. Currently, there is limited published data on the solubility of this compound in a range of solvents.
Aqueous Solubility
A single experimental data point is available for the aqueous solubility of this compound.
| Solvent System | Temperature | Concentration | Source |
| Aqueous buffer (pH 7.4) | Not Specified | 24.2 µg/mL | PubChem[1] |
Organic Solvent Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| Ethanol | Data not available |
| Methanol | Data not available |
| Dichloromethane (DCM) | Data not available |
Stability and Degradation
The stability of furan-2-carbaldehyde derivatives can be a significant concern, as they are susceptible to degradation under certain conditions. While specific stability data for this compound is not available, the general stability profile of this class of compounds is informative.
General Stability of Furan-2-Carbaldehydes
Furan-2-carbaldehyde and its derivatives are known to be sensitive to the following conditions, which can lead to oxidation and polymerization:
| Condition | Potential Degradation Pathway |
| Air (Oxygen) | Oxidation of the aldehyde group to a carboxylic acid. |
| Light | Photochemical reactions can induce polymerization and discoloration. |
| Heat | Elevated temperatures can accelerate both oxidation and polymerization. |
| Strong Acids/Bases | Can catalyze polymerization, leading to the formation of resinous materials.[4] |
Potential Degradation Pathways
The primary degradation pathways for furan-2-carbaldehydes involve the aldehyde functional group and the furan ring itself. Microbial degradation pathways have also been studied for furfural, the parent compound.[5][6][7]
Caption: Potential chemical degradation pathways for this compound.
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, representative methodologies for the synthesis of similar compounds and a general protocol for stability assessment are provided below.
Representative Synthesis of a 5-Aryl-furan-2-carbaldehyde
A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[2]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Appropriate arylboronic acid (in this case, a pyrimidinylboronic acid derivative would be used)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) and the arylboronic acid (1.2 equivalents) in 1,4-dioxane.
-
Add the base (2 equivalents) and the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A representative workflow for the synthesis of 5-aryl-furan-2-carbaldehydes.
General Protocol for Stability Assessment
A stability study can be designed to evaluate the effects of temperature, humidity, and light on the compound.
Procedure:
-
Prepare multiple, well-sealed samples of the compound.
-
Store the samples under various conditions as outlined in the ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and photostability conditions).[8]
-
At specified time points, analyze the samples for purity (e.g., by HPLC) and the formation of degradation products (e.g., by LC-MS).
-
Compare the results to the initial analysis of the compound (time zero).
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the furan-2-carbaldehyde scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects.
General Biological Screening Workflow
For a novel compound like this compound, a typical initial biological screening workflow would involve several stages.
Caption: A general workflow for the biological screening of a novel compound.
Conclusion
While specific data on the solubility and stability of this compound is limited, this guide provides a framework for researchers based on the known properties of the furan-2-carbaldehyde class of compounds. It is recommended that experimental determination of key parameters such as solubility in organic solvents and a formal stability study be conducted to fully characterize this compound for its intended applications in drug discovery and development. The provided representative protocols and workflows offer a starting point for such investigations.
References
- 1. 5-(2-Pyrimidinylthio)-2-furaldehyde | C9H6N2O2S | CID 1112170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furfural Degradation Pathway [eawag-bbd.ethz.ch]
- 8. ICH Official web site : ICH [ich.org]
5-(pyrimidin-2-ylthio)furan-2-carbaldehyde: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(pyrimidin-2-ylthio)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde moiety linked to a pyrimidine ring through a thioether bridge. While specific research on this particular molecule is limited, its structural components—the furan-2-carbaldehyde core and the pyrimidin-2-ylthio substituent—are well-represented in medicinal chemistry literature, suggesting its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde and a literature review of its constituent moieties to inform future research and drug discovery efforts.
Physicochemical Properties
Based on available data from chemical suppliers, the fundamental properties of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 57603-82-4 | [CymitQuimica] |
| Molecular Formula | C₉H₆N₂O₂S | [Key Organics] |
| Molecular Weight | 206.22 g/mol | [Key Organics] |
| IUPAC Name | 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde | [CymitQuimica] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Purity | Available for research purposes | [Key Organics] |
Synthesis
A general synthetic pathway could be envisioned as follows:
Figure 1. A plausible synthetic route for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde.
Literature Review of Constituent Moieties
The Furan-2-carbaldehyde Scaffold
The furan ring is a prominent scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] Derivatives of 5-substituted furan-2-carbaldehydes have shown significant promise, particularly as anticancer and antimicrobial agents.[2][3]
Anticancer Activity of Furan-2-carbaldehyde Derivatives
Recent studies have highlighted the potential of furan-2-carbaldehyde derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis.[1][4]
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference(s) |
| 5-Propylfuran-2-carbaldehyde | Not Specified | 4.06, 2.96 | [1] |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [4] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 | [4] |
| Benzimidazolone-furan hybrid (Comp. 5) | A549, MCF-7, HeLa | >250, 112.4, 89.7 | [5] |
| Benzimidazolone-furan hybrid (Comp. 6) | A549, MCF-7, HeLa | 30.6, 28.3, 31.2 | [5] |
Proposed Anticancer Mechanisms of Furan Derivatives
The anticancer effects of furan derivatives are believed to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation and survival. One proposed mechanism is the suppression of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[1] Inhibition of these pathways can halt cancer progression. Another observed mechanism is the induction of G2/M cell cycle arrest and apoptosis.[1]
Figure 2. Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.[3]
The Pyrimidine Moiety
The pyrimidine ring is a fundamental core in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents.[6] Synthetic pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[6][7]
Biological Activities of 2-Thio-Containing Pyrimidines
Compounds containing a 2-thio-pyrimidine moiety have been the subject of extensive research and have demonstrated a diverse range of biological activities. These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties.[8][9][10] The presence of the sulfur atom at the 2-position provides a site for further functionalization, allowing for the generation of libraries of derivatives with potentially enhanced biological activities.[9]
Experimental Protocols for Related Compounds
While specific protocols for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde are not available, methodologies for the synthesis of related furan-2-carbaldehyde derivatives can serve as a valuable reference for future work.
General Procedure for Meerwein Arylation for the Synthesis of 5-Aryl-furan-2-carbaldehydes
This procedure describes the synthesis of 5-aryl-furan-2-carbaldehydes, which are structurally related to the title compound.
-
Diazotization: An aniline derivative (e.g., 4-bromoaniline) is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0–5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Meerwein Reaction: The freshly prepared diazonium salt solution is added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a suitable solvent (e.g., acetone). The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Protocol for the MTT Assay to Evaluate Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a furan derivative) and incubated for a specified period (e.g., 24 or 48 hours). A positive control (untreated cells) and a negative control (medium only) are included.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The cell viability is calculated as a percentage relative to the untreated control cells, and IC₅₀ values can be determined.[4]
Future Perspectives
The chemical structure of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde, combining a biologically active furan-2-carbaldehyde scaffold with a versatile pyrimidine moiety, presents a compelling case for its investigation as a potential therapeutic agent. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which could lead to the discovery of compounds with enhanced potency and selectivity.
Future research should focus on:
-
The development and optimization of a reliable synthetic route for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde.
-
The synthesis of a library of derivatives to explore structure-activity relationships.
-
In vitro screening of the parent compound and its derivatives against a panel of cancer cell lines and microbial strains.
-
Mechanistic studies to elucidate the mode of action of any active compounds, including their effects on key signaling pathways and cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde, a molecule of interest for further chemical exploration and drug discovery. This document details the necessary starting materials, provides experimentally-derived and analogous protocols, and presents a logical workflow for its synthesis.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reaction of a furan-2-carbaldehyde derivative bearing a suitable leaving group at the 5-position with pyrimidine-2-thiol. The electron-withdrawing nature of the aldehyde group at the 2-position facilitates this reaction by activating the furan ring for nucleophilic attack.
The most viable starting material for this approach is 5-nitrofuran-2-carbaldehyde, where the nitro group serves as a strong activating group and a good leaving group for nucleophilic substitution. An alternative, though potentially less reactive, starting material is 5-bromofuran-2-carbaldehyde.
Starting Materials: Properties and Synthesis
A successful synthesis begins with well-characterized starting materials. The table below summarizes the key reactants for the proposed synthetic pathways.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 5-Nitrofuran-2-carbaldehyde | C₅H₃NO₄ | 141.08 | Pale yellow solid, potent activating group for SNAr.[1] | |
| 5-Bromofuran-2-carbaldehyde | C₅H₃BrO₂ | 175.00 | Solid, common precursor for 5-substituted furans. | |
| Pyrimidine-2-thiol | C₄H₄N₂S | 112.15 | Solid, nucleophilic thiol. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target molecule and its essential precursors.
Protocol 1: Synthesis of this compound from 5-Nitrofuran-2-carbaldehyde (Proposed)
This protocol is based on established principles of nucleophilic aromatic substitution reactions involving nitroarenes and thiols.
Materials:
-
5-Nitrofuran-2-carbaldehyde
-
Pyrimidine-2-thiol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of pyrimidine-2-thiol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Add 5-nitrofuran-2-carbaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.
Protocol 2: Synthesis of 5-Bromofuran-2-carbaldehyde
This protocol is adapted from established methods for the halogenation of furan derivatives.
Materials:
-
Furan-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve furan-2-carbaldehyde (1.0 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromofuran-2-carbaldehyde.
Protocol 3: Synthesis of Pyrimidine-2-thiol
This protocol describes a common method for the synthesis of pyrimidine-2-thiol from thiourea and a 1,3-dicarbonyl compound.
Materials:
-
Malondialdehyde or a suitable precursor (e.g., 1,1,3,3-tetramethoxypropane)
-
Thiourea
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add thiourea (1.0 equivalent) to the sodium ethoxide solution and stir until dissolved.
-
Add malondialdehyde or its equivalent (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from water or ethanol to obtain pure pyrimidine-2-thiol.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound from its key starting materials.
Caption: Synthetic routes to this compound.
This guide outlines the foundational knowledge required for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate reaction optimization and product characterization.
References
An In-depth Technical Guide to the Compound C9H6N2O2S and Its Closely Related Analogs
An important note on the molecular formula C9H6N2O2S: Extensive searches for a well-characterized compound with the exact molecular formula C9H6N2O2S did not yield a specific, established chemical entity in scientific literature or chemical databases. However, a closely related compound with the molecular formula C9H6N2O3S has been identified. This technical guide will focus on this specific analog, 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid , as it is the most relevant and well-defined structure in relation to the initial query. It is plausible that the initially requested formula contained a typographical error.
IUPAC Name and Synonyms of C9H6N2O3S
The compound with the molecular formula C9H6N2O3S is officially recognized by the following nomenclature:
-
IUPAC Name: 4-oxo-2-sulfanylidene-1H-quinazoline-6-carboxylic acid[1]
-
Common Synonyms:
Physicochemical Data
Currently, there is limited publicly available quantitative data for 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. For researchers and drug development professionals, the following table summarizes the basic computed properties for the closely related core structure, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (C9H6N2O4), which can provide some initial reference points.[2]
| Property | Value | Source |
| Molecular Weight | 206.15 g/mol | PubChem[2] |
| XLogP3 | 0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 206.03275668 Da | PubChem[2] |
| Monoisotopic Mass | 206.03275668 Da | PubChem[2] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem[2] |
Synthesis and Experimental Protocols
A general synthetic pathway is outlined below. This would likely be adapted for the specific synthesis of the target compound.
General Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones: [3]
-
Reaction: A mixture of a 5-substituted or 4,5-disubstituted anthranilic acid derivative and a 3-substituted or 4-substituted phenyl isothiocyanate is refluxed in glacial acetic acid for approximately 10 hours.[3]
-
Tautomerism: The resulting product, a 6-substituted or 6,7-disubstituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can exist in tautomeric forms due to thiocarbonyl–thiol tautomerization.[3] Spectroscopic data from similar compounds indicate that the thiocarbonyl tautomeric form is predominant in both solid state (as determined by IR spectroscopy) and in a DMSO solution (as determined by NMR spectroscopy).[3]
To visualize this general synthetic approach, a logical workflow diagram is provided.
Caption: General synthesis workflow for 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones.
Biological Activity and Signaling Pathways
Specific biological activity data and associated signaling pathways for 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid are not detailed in the available literature. However, the broader class of quinazoline and thioxoquinazoline derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been investigated for various therapeutic applications, including as:
-
Antioxidants[3]
-
Enzyme inhibitors (e.g., COX-2, LDHA, α-glucosidase, and α-amylase)[3]
-
Anti-colon carcinoma agents[3]
-
Apoptosis-inducing agents[3]
The general mechanism of action for some cytotoxic quinazolinones involves the modulation of apoptosis regulators (such as Bax and Bcl-2) and the activation of intrinsic and extrinsic apoptosis pathways through the upregulation of caspases.[3]
A simplified, hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of a generic cytotoxic quinazolinone is presented below.
Caption: A potential pro-apoptotic signaling pathway for cytotoxic quinazolinone derivatives.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | C9H6N2O4 | CID 19604389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in medicinal chemistry, based on the known biological activities of structurally related furan-2-carbaldehyde derivatives. The furan nucleus is a versatile scaffold in drug discovery, and its derivatives have shown promise as anticancer and antimicrobial agents.[1] This document outlines potential therapeutic applications, key biological data from related compounds, detailed experimental protocols, and relevant signaling pathways.
Introduction
This compound is a heterocyclic compound featuring a furan ring substituted with a pyrimidinyl-sulfanyl group at the 5-position and a reactive aldehyde group at the 2-position. While specific biological data for this exact molecule is limited in publicly available literature, the broader class of 5-substituted furan-2-carbaldehydes has attracted significant attention for its therapeutic potential.[1][2] The aldehyde functional group serves as a crucial handle for synthetic modifications, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[1]
Potential Therapeutic Applications
Based on studies of analogous compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Numerous derivatives of 5-substituted furan-2-carbaldehyde have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][3] The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[4]
-
Antimicrobial Activity: The furan scaffold is a known pharmacophore in antimicrobial agents.[5][6] Derivatives have shown activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1][5]
Data Presentation: Biological Activities of Related Furan-2-Carbaldehyde Derivatives
The following tables summarize the in vitro biological activity of various 5-substituted furan-2-carbaldehyde derivatives to provide a comparative benchmark for the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-(4-Nitrophenyl) | MCF-7 | 4.06 | [1][3] |
| 2 | 5-(3,4-Dimethoxyphenyl) | MCF-7 | 2.96 | [1][3] |
| 3 | 5-(1,3-Benzothiazol-2-yl) derivative | HuTu80 | 13.36 | [1] |
| 4 | 5-(1-Naphthyl) derivative | LNCaP | 7.69 | [1] |
| 5 | Furan derivative 24 | HeLa | 0.08 | [4] |
| 6 | Furan derivative 24 | SW620 | Potent | [4] |
Table 2: In Vitro Antimicrobial Activity of Selected Furan-Based Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [6] |
| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [6] |
| Furazolidone | Escherichia coli (wild-type) | 16 | [6] |
| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [7] |
Proposed Mechanisms of Action & Signaling Pathways
The anticancer activity of furan derivatives is often linked to the modulation of critical cellular signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis
One of the primary mechanisms by which furan derivatives exert their anticancer effects is through the induction of apoptosis. This can be triggered through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijabbr.com [ijabbr.com]
Application Notes and Protocols for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that presents a promising scaffold for drug design. This molecule uniquely combines the structural features of three key pharmacophores: a furan ring, a pyrimidine ring, and a flexible thioether linkage. The furan ring is a five-membered aromatic heterocycle known for its presence in a wide array of biologically active compounds. Similarly, the pyrimidine nucleus is a core component of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The aldehyde group at the 2-position of the furan ring serves as a versatile synthetic handle, allowing for the facile generation of diverse derivatives such as Schiff bases, hydrazones, and chalcones. This chemical tractability, coupled with the inherent biological potential of its constituent rings, makes this compound an attractive starting point for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of the scaffold is provided in the table below.
| Property | Value | Reference |
| CAS Number | 57603-82-4 | [1] |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | 98-99 °C | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol) |
Applications in Drug Design
The this compound scaffold is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Drug Discovery
Derivatives of this scaffold, particularly Schiff bases and hydrazones, have been investigated for their potential as anticancer agents. The proposed mechanism of action for some furan derivatives involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]
Antimicrobial Drug Discovery
The furan and pyrimidine moieties are present in several known antimicrobial agents. Derivatives of this compound can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi. The formation of Schiff base derivatives has been a common strategy to enhance the antimicrobial potency of parent aldehydes.[3][4]
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff base derivatives from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of synthesized derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[5]
Materials:
-
Synthesized derivatives of this compound
-
MCF-7 cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37 °C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.
Data Presentation
Disclaimer: The following tables present illustrative quantitative data for derivatives of structurally related furan-2-carbaldehyde scaffolds, as specific data for this compound derivatives is not currently available in the cited literature. These tables are intended to provide a template for data presentation.
Table 1: Illustrative Anticancer Activity of Furan-Based Hydrazone Derivatives
| Compound ID | R Group on Hydrazone | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HYD-1 | 4-Chlorophenyl | PC-3 (Prostate) | 1.32 | [6] |
| HYD-2 | 2,4-Dichlorophenyl | MCF-7 (Breast) | 2.99 | [6] |
| HYD-3 | 4-Nitrophenyl | HT-29 (Colon) | 1.71 | [6] |
Table 2: Illustrative Antimicrobial Activity of Furan-Based Schiff Base Derivatives
| Compound ID | R Group on Imine | Bacterial Strain | MIC (µg/mL) | Reference |
| SCH-1 | 4-Fluorobenzyl | E. coli | 1.6 | [4] |
| SCH-2 | 4-Chlorobenzyl | S. aureus | 3.4 | [4] |
| SCH-3 | 2-Hydroxybenzyl | P. aeruginosa | 2.8 | [4] |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde for Bioactivity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds containing furan and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The title compound, 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde, combines these two important pharmacophores, making it a promising starting material for the synthesis of novel bioactive molecules. The presence of a reactive aldehyde group allows for straightforward derivatization, enabling the creation of a diverse library of compounds for bioactivity screening.
This document provides detailed protocols for the derivatization of this compound via two common and effective methods: Schiff base formation and reductive amination. Additionally, it outlines standard protocols for preliminary bioactivity screening of the synthesized derivatives, focusing on antimicrobial and cytotoxic activities.
Core Compound: this compound
-
CAS Number: 57603-82-4[6]
-
Molecular Formula: C9H6N2O2S[6]
-
Appearance: Crystalline solid
-
Melting Point: 98-99°C[7]
Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for introducing molecular diversity. The following sections detail the protocols for its conversion into Schiff bases and secondary amines.
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is typically straightforward and reversible, often catalyzed by a small amount of acid. The resulting C=N double bond can be crucial for biological activity.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Amine Addition: Add a solution of 1 to 1.2 equivalents of the desired primary amine (e.g., substituted anilines, aliphatic amines) in the same solvent to the aldehyde solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Illustrative Data for Schiff Base Synthesis
The following table summarizes hypothetical reaction conditions and outcomes for the synthesis of a small library of Schiff base derivatives.
| Derivative ID | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SB-01 | Aniline | Ethanol | Reflux | 4 | 85 |
| SB-02 | 4-Chloroaniline | Methanol | 25 | 12 | 92 |
| SB-03 | 4-Methoxyaniline | Ethanol | Reflux | 6 | 88 |
| SB-04 | Benzylamine | Tetrahydrofuran | 25 | 8 | 78 |
| SB-05 | Cyclohexylamine | Methanol | 25 | 10 | 81 |
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines.[8][9] This one-pot reaction involves the initial formation of an imine (Schiff base), which is then reduced in situ to the corresponding amine using a suitable reducing agent.[8][10]
-
Dissolution: Dissolve 1 equivalent of this compound and 1 to 1.2 equivalents of the desired primary amine in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
pH Adjustment (Optional): Add a small amount of acetic acid to facilitate imine formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.[9] The choice of reducing agent depends on the sensitivity of the functional groups present in the reactants. NaBH(OAc)₃ is often preferred for its mildness and effectiveness.[9]
-
Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized secondary amines using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Illustrative Data for Reductive Amination
The following table summarizes hypothetical reaction conditions and outcomes for the synthesis of a small library of secondary amine derivatives.
| Derivative ID | Primary Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| RA-01 | Aniline | NaBH(OAc)₃ | Dichloromethane | 12 | 75 |
| RA-02 | 4-Chloroaniline | NaBH₄ | Methanol | 8 | 82 |
| RA-03 | 4-Methoxyaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 16 | 79 |
| RA-04 | Benzylamine | NaBH₄ | Methanol | 6 | 85 |
| RA-05 | Cyclohexylamine | NaBH(OAc)₃ | Dichloromethane | 14 | 72 |
Bioactivity Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activities. The following are standard in vitro assays for preliminary screening.
Antimicrobial Activity Screening
A fundamental initial screen is to assess the ability of the compounds to inhibit the growth of or kill various microorganisms.[11]
-
Microorganism Preparation: Grow cultures of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the logarithmic phase in appropriate broth media.[11]
-
Compound Dilution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[11]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[11] Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm.
Illustrative Data for Antimicrobial Screening (MIC in µg/mL)
| Derivative ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| SB-01 | 32 | 64 | >128 |
| SB-02 | 16 | 32 | 64 |
| SB-03 | 64 | 128 | >128 |
| RA-01 | 128 | >128 | >128 |
| RA-02 | 64 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Cytotoxicity Screening
It is crucial to determine the compound's toxicity to mammalian cells to establish a potential therapeutic window.[11][12]
-
Cell Culture: Seed human cell lines (e.g., HeLa, HEK293) in 96-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in the range of 0.1 to 100 µM) for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Illustrative Data for Cytotoxicity Screening (IC₅₀ in µM)
| Derivative ID | HeLa (Cervical Cancer) | HEK293 (Human Embryonic Kidney) |
| SB-01 | 25.4 | >100 |
| SB-02 | 15.8 | 85.2 |
| SB-03 | 42.1 | >100 |
| RA-01 | 78.5 | >100 |
| RA-02 | 55.3 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Visualized Workflows
Diagram 1: Derivatization Workflow
Caption: Synthetic routes for creating derivative libraries.
Diagram 2: Bioactivity Screening Workflow
Caption: A stepwise approach to bioactivity screening.
References
- 1. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 9. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Workflow for Evaluating the Cytotoxicity of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] The strategic design and synthesis of novel pyrimidine-based molecules necessitate a robust and systematic evaluation of their cytotoxic effects to identify promising therapeutic candidates. This document provides a detailed experimental workflow, encompassing a suite of in vitro assays to comprehensively assess the cytotoxicity of pyrimidine derivatives, elucidate their mechanisms of action, and guide further drug development efforts.
The described workflow integrates multiple assays to move from a general assessment of cell viability to a more detailed understanding of the mode of cell death and the underlying molecular pathways. Key assays include the MTT and LDH assays for initial cytotoxicity screening, followed by Annexin V/PI staining for apoptosis detection and cell cycle analysis to determine effects on cell proliferation.
Core Experimental Workflow
The evaluation of pyrimidine derivatives' cytotoxicity follows a multi-step process, beginning with broad screening assays and progressing to more specific mechanistic studies.
Caption: Overall experimental workflow for evaluating the cytotoxicity of pyrimidine derivatives.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.01 to 100 µM) for 48 or 72 hours.[4] Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[4] Incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration.[4]
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[6][7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with pyrimidine derivatives as described in the MTT assay protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[8][9]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[6][9] Measure the absorbance at 490 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 1X Annexin V binding buffer.[11][12] Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11][13][14] FITC is typically detected in the FL1 channel (530 nm) and PI in the FL2 or FL3 channel (>575 nm).[14]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16] The fluorescence intensity of PI is directly proportional to the DNA content.[16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine derivative at its IC50 concentration and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[15][16][17] Incubate at -20°C for at least 2 hours.[17]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[15][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[15]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of Pyrimidine Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 15.2 ± 1.8 |
| Derivative B | MCF-7 | 48 | 5.7 ± 0.9 |
| Derivative C | MCF-7 | 48 | 22.1 ± 2.5 |
| Doxorubicin | MCF-7 | 48 | 0.8 ± 0.1 |
Table 2: Apoptosis Analysis of MCF-7 Cells Treated with Pyrimidine Derivatives
| Treatment (IC50) | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Derivative A | 60.3 ± 4.1 | 25.8 ± 3.2 | 10.5 ± 1.9 | 3.4 ± 0.8 |
| Derivative B | 45.2 ± 3.8 | 38.9 ± 4.5 | 12.1 ± 2.1 | 3.8 ± 0.9 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Pyrimidine Derivatives
| Treatment (IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Derivative A | 75.2 ± 4.2 | 12.3 ± 1.8 | 12.5 ± 1.7 |
| Derivative B | 50.1 ± 3.9 | 15.8 ± 2.1 | 34.1 ± 3.5 |
Signaling Pathway Analysis
Certain pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.[4] For instance, some derivatives inhibit kinases like PIM-1 or the Epidermal Growth Factor Receptor (EGFR).[4] Others may interfere with nucleotide synthesis pathways such as the PI3K-Akt-mTORC1 and RAS-RAF-ERK-MYC axes.[18][19]
Caption: Key signaling pathways potentially targeted by pyrimidine derivatives.
Further investigation into the specific molecular targets can be conducted using techniques such as Western blotting to analyze the expression and phosphorylation status of key proteins within these pathways.
Conclusion
This application note provides a comprehensive and structured workflow for the preclinical evaluation of the cytotoxic properties of pyrimidine derivatives. By employing a combination of cell viability, membrane integrity, apoptosis, and cell cycle assays, researchers can effectively screen and characterize novel compounds. The integration of signaling pathway analysis will further elucidate the mechanisms of action, paving the way for the rational design of more potent and selective anticancer agents.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 19. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrimidine-Furan Hybrids in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine-furan hybrids have emerged as a promising class of heterocyclic compounds, demonstrating significant activity against a broad spectrum of pathogenic bacteria and fungi. This document provides a comprehensive overview of the application of these hybrids in antimicrobial research, including detailed experimental protocols, quantitative activity data, and visualizations of synthetic pathways and proposed mechanisms of action.
Introduction to Pyrimidine-Furan Hybrids
Pyrimidine and furan rings are privileged scaffolds in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The hybridization of these two moieties can lead to synergistic effects, enhancing the antimicrobial potency and modulating the pharmacokinetic properties of the resulting compounds. Researchers have explored various synthetic strategies to create libraries of these hybrids and have evaluated their efficacy against clinically relevant microbial strains.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of pyrimidine-furan hybrids is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for representative pyrimidine-furan hybrids against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Pyrimidine-Furan Hybrids (MIC in µg/mL)
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Hybrid 1 | 62.5 | 62.5 | 125 | 250 | [1] |
| Hybrid 2 | 125 | 62.5 | 62.5 | 125 | [1] |
| Hybrid 3 | 250 | 125 | 125 | 250 | [1] |
| Compound 5a | >100 | >100 | >100 | >100 | [2] |
| Compound 5c | >100 | >100 | >100 | >100 | [2] |
| Chloramphenicol | 250 | 250 | 250 | 1000 | [1] |
Table 2: Antifungal Activity of Pyrimidine-Furan Hybrids (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| Hybrid 1 | 500 | 1000 | [1] |
| Hybrid 2 | 250 | 500 | [1] |
| Hybrid 3 | 250 | 500 | [1] |
| Compound 5a | >100 | >100 | [2] |
| Compound 5c | >100 | >100 | [2] |
| Griseofulvin | 500 | 500 | [1] |
| Fluconazole | - | - | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrimidine-furan hybrids often involves a multi-step process, typically starting with the formation of a chalcone intermediate.
General Synthetic Workflow
The following diagram illustrates a common synthetic route for preparing pyrimidine-furan hybrids.
Caption: General workflow for the synthesis of pyrimidine-furan hybrids.
Detailed Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol is a generalized procedure based on methodologies reported in the literature.[2]
-
Dissolution: Dissolve 2-acetylfuran (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a base, such as aqueous potassium hydroxide or sodium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
Detailed Experimental Protocol: Synthesis of Pyrimidine-Furan Hybrid from Chalcone
This protocol describes the cyclization of the chalcone intermediate to form the pyrimidine ring.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and urea, thiourea, or guanidine hydrochloride (1-1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the final pyrimidine-furan hybrid.
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Proposed Mechanism of Action
While the exact mechanism of action for all pyrimidine-furan hybrids is not fully elucidated, molecular docking studies have provided insights into their potential molecular targets. These studies suggest that the antimicrobial activity may arise from the inhibition of essential microbial enzymes.
Conceptual Diagram of Proposed Mechanism
The following diagram illustrates the proposed mechanism of action for certain pyrimidine-furan hybrids based on molecular docking studies.
Caption: Proposed mechanism of action of pyrimidine-furan hybrids.
Molecular docking analyses have indicated that some pyrimidine-furan hybrids may act as inhibitors of crucial enzymes like glucosamine-6-phosphate synthase (GlcN-6-P), which is vital for cell wall biosynthesis.[2] Others have been shown to potentially target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[4] The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to microbial cell death.
Conclusion
Pyrimidine-furan hybrids represent a versatile and promising scaffold for the development of new antimicrobial agents. Their synthesis is often straightforward, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The quantitative data presented herein highlights their potential to combat a range of microbial pathogens. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds in their own laboratories. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these promising findings into clinically useful therapeutics.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pyrimidine derivatives using microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity.[1][2][3] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of libraries of pyrimidine-based compounds for biological screening.
Introduction to Microwave-Assisted Pyrimidine Synthesis
Pyrimidines are a fundamental class of N-heterocyclic compounds, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of these valuable scaffolds.[2][5] The technology relies on the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions with fewer side products compared to conventional heating methods.[2]
Featured Synthetic Protocols
This section details microwave-assisted protocols for the synthesis of several important classes of pyrimidine derivatives, including the Biginelli and Hantzsch reactions.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] Microwave irradiation has been shown to significantly accelerate this classic reaction.[1][6]
A mixture of an aromatic aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol), and urea or thiourea (1.5 mmol) is subjected to microwave irradiation.[6] Various catalysts can be employed to improve yields and shorten reaction times.
Experimental Protocol 1: Sulfamic Acid Catalyzed, Solvent-Free Synthesis [6]
-
In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea) (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a domestic microwave oven at 300 watts for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Table 1: Microwave-Assisted Biginelli Reaction of Various Aldehydes
| Aldehyde | Product | Time (min) | Yield (%) |
| Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 92 |
| 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.0 | 95 |
| 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.0 | 90 |
| 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.0 | 88 |
Data adapted from a study by Pai et al.[6]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the microwave-assisted Biginelli reaction.
Synthesis of 2-Aminodihydropyrimidines via a Biginelli-type Reaction
A modification of the Biginelli reaction using guanidine allows for the synthesis of 2-aminodihydropyrimidines, which are of significant interest in medicinal chemistry.[7][8]
This protocol involves the microwave-mediated reaction of an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride in an alcoholic solvent.[7]
Experimental Protocol 2: Guanidine-Based Biginelli-type Reaction [7][8]
-
To a microwave process vial, add the aldehyde (0.5 mmol), the β-dicarbonyl compound (0.5 mmol), and guanidine hydrochloride (1.0 mmol).
-
Add ethanol (2.5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes with magnetic stirring.
-
After the reaction, cool the vial to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by recrystallization.
Table 2: Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines
| Aldehyde | β-Dicarbonyl Compound | Time (min) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 10 | 120 | 85 |
| 4-Fluorobenzaldehyde | Ethyl Acetoacetate | 10 | 120 | 91 |
| 2-Thiophenecarboxaldehyde | Ethyl Acetoacetate | 10 | 120 | 78 |
| Isovaleraldehyde | Ethyl Acetoacetate | 10 | 120 | 55 |
Data adapted from a study by Felluga et al.[7][8]
Experimental Workflow: Guanidine-Based Biginelli-type Reaction
Caption: Workflow for 2-aminodihydropyrimidine synthesis.
Hantzsch Reaction for Fused Pyrimido[4,5-d]pyrimidines
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted to create fused pyrimidine systems. A catalyst-free, three-component reaction under microwave irradiation provides an eco-friendly route to these complex heterocycles.[9][10]
This method involves the reaction of a bis-aldehyde, barbituric acid, and a substituted amine under microwave irradiation without a catalyst.[9][10]
Experimental Protocol 3: Catalyst-Free Hantzsch-type Reaction [10]
-
In a microwave process vial, mix the bis-aldehyde (1 mmol), barbituric acid (2 mmol), and the appropriate amine (e.g., urea, 2 mmol).
-
Add a sustainable green solvent such as an ethanol-ethyl acetate mixture.
-
Seal the vial and subject it to microwave irradiation under pressurized conditions (e.g., 232 psi, 150 °C) for 10-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Collect the solid product by filtration, wash with the solvent, and dry to obtain the pure fused pyrimidine derivative.
Table 3: Microwave vs. Conventional Heating for Hantzsch-type Synthesis
| Product | Method | Time | Yield (%) |
| Fused Pyrimido[4,5-d]pyrimidine | Conventional | 10-12 h | 70-80 |
| Fused Pyrimido[4,5-d]pyrimidine | Microwave | 10-15 min | 85-95 |
Comparative data illustrating the efficiency of microwave heating.[10]
Signaling Pathway/Logical Relationship: Hantzsch-type Reaction
Caption: Logical diagram of the Hantzsch-type reaction.
Conclusion
Microwave-assisted synthesis is a green and efficient methodology for the preparation of a wide array of pyrimidine derivatives.[2][3] The protocols outlined in this document demonstrate the significant advantages of MAOS, including shorter reaction times, higher yields, and operational simplicity. These methods are highly adaptable and can be applied to the synthesis of diverse libraries of pyrimidine-based compounds for drug discovery and development. Researchers are encouraged to adapt these protocols to their specific needs, exploring different substrates, catalysts, and reaction conditions to further expand the chemical space of medicinally relevant pyrimidine derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. arts.units.it [arts.units.it]
- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Purity Assessment of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of substituted furans, critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. Detailed protocols for the most common and effective methods are presented, along with quantitative data to aid in method selection and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of substituted furans, offering high resolution and sensitivity for separating the main compound from its impurities.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase.[3]
Principle of Chromatographic Purity Analysis
The fundamental principle of HPLC lies in the differential distribution of components in a mixture between a liquid mobile phase and a solid stationary phase.[3] In RP-HPLC, polar compounds elute faster as they have a lower affinity for the non-polar stationary phase, while less polar compounds are retained longer.[3] Purity is often determined using the area normalization method, where the purity of the main compound is expressed as its peak area relative to the total area of all peaks in the chromatogram.[3]
Percent Purity Formula:
Percent Purity = (Area of the main peak / Total area of all peaks) x 100
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general methodology for the purity assessment of a substituted furan compound. Method optimization will be required based on the specific properties of the analyte.
Materials and Reagents:
-
Substituted furan sample
-
Reference standard of the substituted furan (of known purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile).[3]
-
-
Sample Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the substituted furan sample.
-
Prepare in the same manner as the standard solution.[3]
-
-
Chromatographic Conditions:
-
Column: A C18 column is a common starting point (e.g., Shim-packTM GISS C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL
-
Detector: DAD at a wavelength where the analyte and potential impurities have significant absorbance.[1]
-
Column Temperature: 35 °C.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
System Suitability Testing (SST):
-
Equilibrate the column with the mobile phase for at least 30 minutes.[3]
-
Inject the standard solution five times to check for system precision (RSD of peak area and retention time).
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interference.
-
Inject the sample solution in duplicate.[3]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization formula.
-
Identify impurities by comparing their retention times to those of known impurity standards, if available.
-
Quantitative Data for HPLC Methods
The following table summarizes typical performance data for HPLC methods used in the analysis of furan derivatives.
| Parameter | Method 1: RP-HPLC[1] | Method 2: Fast UHPLC[1] | Method 3: RP-HPLC for Furan Derivatives in Cider/Wine[4] |
| Column | Shim-packTM GISS C18 | Agilent Zorbax (1.8 µm) | C18 column |
| Mobile Phase | Water/Acetonitrile | Water/Acetonitrile | Water/Acetonitrile with acid modifier |
| Detector | DAD | DAD | DAD |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| LOD | Analyte dependent | Analyte dependent | 0.002-0.093 mg/L |
| LOQ | Analyte dependent | Analyte dependent | 0.01-0.31 mg/L |
| Repeatability (RSD%) | < 2% | < 2% | < 6.4% |
| Recovery (%) | - | - | > 77.8% |
HPLC Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furans and Impurities
For volatile substituted furans and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering excellent separation efficiency and definitive identification capabilities.[5] Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample introduction techniques that are particularly useful for analyzing trace levels of volatile compounds.[6]
Principle of GC-MS Analysis
In GC, components of a vaporized sample are separated as they travel through a capillary column, propelled by a carrier gas. Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification and quantification.
Experimental Protocol: Headspace GC-MS (HS-GC-MS)
This protocol is adapted for the analysis of volatile furan derivatives.
Materials and Reagents:
-
Substituted furan sample
-
Deuterated internal standard (e.g., d4-furan) for quantification.[7]
-
High-purity water or a suitable solvent
-
Sodium chloride (NaCl)
-
GC-MS system with a headspace autosampler
-
Headspace vials with septa and caps
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and the deuterated internal standard.
-
For quantification, the standard addition method is often employed.[8]
-
In a headspace vial, add a known amount of the sample (e.g., 1 g).[7]
-
If the sample is solid, it may be homogenized in water at a low temperature (e.g., 0 °C).[7]
-
Spike with a known amount of the deuterated internal standard.[7]
-
Add NaCl to the vial to increase the partitioning of the analytes into the headspace.[9]
-
-
Headspace Conditions:
-
GC-MS Conditions:
-
Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using the response ratio of the analyte to the internal standard against a calibration curve.
-
Quantitative Data for GC-MS Methods
The following table presents typical performance data for GC-MS methods for furan analysis.
| Parameter | HS-SPME-GC-MS/MS[12] | HS-SPME-GC-MS[14] |
| Linearity (r²) | > 0.99 | > 0.990 |
| LOD | - | 0.01-0.02 ng/g |
| LOQ | 0.003-0.675 ng/g | 0.04-0.06 ng/g |
| Intra-day RSD (%) | 1-16% | - |
| Inter-day RSD (%) | 4-20% | - |
| Recovery (%) | 76-117% | 77.81-111.47% |
GC-MS Experimental Workflow Diagram
Caption: Workflow for HS-GC-MS analysis of volatile furans.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of substituted furans without the need for a reference standard of the analyte itself.[15][16] It offers the advantage of being non-destructive and can provide simultaneous structural confirmation and quantitative purity assessment.[15]
Principle of qNMR Purity Assessment
qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. The molar ratio of the analyte to the internal standard can be calculated, and from this, the purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Materials and Reagents:
-
Substituted furan sample
-
Certified internal standard (e.g., benzoic acid, maleic anhydride) that does not have signals overlapping with the analyte.[17]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
High-resolution NMR spectrometer
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the substituted furan sample (e.g., 7 mg).[17]
-
Accurately weigh a specific amount of the certified internal standard (e.g., 3 mg of benzoic acid).[17]
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Ensure good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved proton signal from the analyte and a well-resolved proton signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Relationship for qNMR Purity Determination
Caption: Logical flow for qNMR purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups present in a molecule. While not typically a quantitative method for purity assessment, it can be valuable for confirming the identity of the substituted furan and for detecting the presence of impurities with different functional groups.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds within the molecule, providing a "fingerprint" of the compound.
Characteristic FTIR Absorptions for Furan Derivatives
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100-3000 | C-H stretching of the furan ring |
| 1600-1450 | C=C stretching of the furan ring |
| 1323, 1315, 1159 | C-O and C-O-C stretching of the furan ring[18] |
| 750-800 | Out-of-plane bending of C-H furanic rings[18] |
By comparing the FTIR spectrum of a sample to that of a pure reference standard, the presence of unexpected peaks may indicate impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. Development and validation of a headspace method for determination of furan in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Use of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in Developing Anticancer Agents
Introduction
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound identified by the CAS Number 57603-82-4. It possesses a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol . The structure features a furan ring substituted with a carbaldehyde group and a pyrimidinylsulfanyl group, suggesting potential for biological activity. While the broader classes of furan and pyrimidine derivatives have been extensively investigated for their anticancer properties, specific research on the anticancer applications of this compound is not publicly available at this time.
This document aims to provide a framework for researchers and drug development professionals interested in exploring the potential of this compound as an anticancer agent. Given the absence of direct studies, the proposed application notes and protocols are based on established methodologies for evaluating novel chemical entities for anticancer activity.
Hypothesized Mechanism of Action (Based on Related Compounds)
Derivatives of furan and pyrimidine have been reported to exhibit anticancer effects through various mechanisms. Furan-containing compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. Other furan derivatives have demonstrated the ability to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of intrinsic mitochondrial pathways. Pyrimidine analogs are well-known antimetabolites that interfere with DNA and RNA synthesis, a cornerstone of chemotherapy.
Therefore, it is plausible that this compound could exert anticancer effects by:
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Inhibiting tubulin polymerization: The planar structure of the furan and pyrimidine rings may allow for binding to tubulin, disrupting microtubule dynamics.
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Inducing apoptosis: The molecule could trigger programmed cell death through intrinsic or extrinsic pathways.
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Acting as an antimetabolite: The pyrimidine moiety could interfere with nucleotide metabolism.
The following diagram illustrates a hypothetical experimental workflow to investigate these potential mechanisms.
Caption: A hypothetical workflow for evaluating the anticancer potential of this compound.
Data Presentation
As no quantitative data for the anticancer activity of this compound is currently available, the following table is presented as a template for researchers to populate with their experimental findings.
| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 (Breast) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., A549 (Lung) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., HCT116 (Colon) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
The following are detailed, standard protocols that can be adapted for the evaluation of this compound.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The following diagram illustrates the principles of apoptosis detection using Annexin V and PI staining.
Caption: Visualization of different cell states based on Annexin V and Propidium Iodide staining.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yield and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the nucleophilic aromatic substitution of 5-bromo-furan-2-carbaldehyde with 2-mercaptopyrimidine.
Q1: The reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?
A1: Low or no conversion can be attributed to several factors. Firstly, ensure that the 2-mercaptopyrimidine is effectively deprotonated to form the more nucleophilic thiolate. The choice and amount of base are critical. If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Secondly, the reaction temperature may be insufficient. While the reaction can proceed at room temperature, gentle heating (e.g., to 50-70 °C) can significantly increase the reaction rate. Finally, verify the quality of your starting materials and solvent. 5-bromo-furan-2-carbaldehyde can degrade over time, and the solvent must be anhydrous, as water can interfere with the base and the reaction.
Q2: The reaction mixture has turned dark brown or black, and multiple spots are visible on the TLC plate, indicating side product formation. How can I minimize this?
A2: The formation of dark, polymeric byproducts is often due to the instability of furan derivatives, especially under harsh basic conditions or elevated temperatures. To mitigate this, consider the following:
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Use a milder base: If you are using a very strong base, switch to a weaker one like K₂CO₃ or triethylamine (Et₃N) and allow for a longer reaction time.
-
Lower the reaction temperature: Running the reaction at a lower temperature, even if it requires a longer duration, can minimize decomposition.
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Degas the solvent: Oxygen can promote the formation of colored impurities. Degassing the solvent by bubbling nitrogen or argon through it before the reaction can be beneficial.
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Protect the aldehyde: If side reactions involving the aldehyde functionality are suspected, consider protecting it as an acetal before the substitution reaction and deprotecting it afterward.
Q3: I am observing the formation of a significant amount of a symmetrical disulfide (bis(pyrimidin-2-yl)disulfide). How can this be prevented?
A3: The formation of the disulfide byproduct is due to the oxidation of the 2-mercaptopyrimidine thiolate. This is more likely to occur if there is oxygen present in the reaction mixture. To prevent this, ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Using freshly degassed solvents will also help to minimize the presence of dissolved oxygen.
Q4: The purification of the final product by column chromatography is difficult, and the yield is low after purification. What can I do to improve this?
A4: Purification challenges can arise from the product's polarity and potential instability on silica gel. If you are experiencing low recovery from column chromatography, consider the following:
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Use a less acidic stationary phase: Furan derivatives can be sensitive to acidic silica gel. Consider using neutral alumina for chromatography.
-
Optimize the eluent system: A well-optimized eluent system can improve separation. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
-
Alternative purification methods: If chromatography is problematic, consider recrystallization as an alternative purification method. Experiment with different solvent systems to find one that gives good crystals and high recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most plausible and commonly employed method for this type of compound is a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a 5-halofuran-2-carbaldehyde, such as 5-bromo-furan-2-carbaldehyde, with 2-mercaptopyrimidine in the presence of a base.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in SₙAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.
Q3: What is the role of the base in this synthesis?
A3: The base is essential for deprotonating the thiol group of 2-mercaptopyrimidine to form the thiolate anion. The thiolate is a much stronger nucleophile than the neutral thiol and is necessary for the nucleophilic attack on the furan ring to proceed at a reasonable rate.
Q4: Can I use other 5-halofuran-2-carbaldehydes, such as the chloro or iodo derivatives?
A4: Yes, other halogenated precursors can be used. The reactivity generally follows the order F > Cl > Br > I for the leaving group in SₙAr reactions, which is counterintuitive to the trend in Sₙ1 and Sₙ2 reactions. However, 5-bromo-furan-2-carbaldehyde is often a good compromise between reactivity and availability.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable TLC eluent system would be a mixture of hexane and ethyl acetate.
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of this compound. This data is based on general principles of nucleophilic aromatic substitution reactions.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Base | K₂CO₃ | Moderate | NaH | High | A stronger base leads to more complete formation of the nucleophilic thiolate. |
| Solvent | THF | Low | DMF | High | Polar aprotic solvents like DMF stabilize the charged intermediate, accelerating the reaction. |
| Temperature | Room Temp. | Moderate | 70 °C | High | Increased temperature generally increases the reaction rate, leading to higher conversion in a given time. |
| Atmosphere | Air | Moderate | Inert (N₂) | High | An inert atmosphere prevents the oxidative dimerization of the thiol to a disulfide byproduct. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a general procedure for the synthesis via a nucleophilic aromatic substitution reaction.
Materials:
-
5-bromo-furan-2-carbaldehyde
-
2-mercaptopyrimidine
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-mercaptopyrimidine (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-bromo-furan-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to 50-70 °C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or neutral alumina using a hexane/ethyl acetate gradient to afford the desired product.
Visualizations
Technical Support Center: Purification of Furan-Based Compounds
Welcome to the technical support center for the purification of furan-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. Furan derivatives are known for their instability, which can present significant hurdles in achieving high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of furan-based compounds.
Issue 1: Product Discoloration (Yellowing, Browning, or Blackening)
Question: My purified furan-based compound is darkening over time. What is causing this and how can I prevent it?
Answer: Discoloration of furan-based aldehydes and other derivatives is a common issue stemming from their inherent instability. The primary causes are oxidation and polymerization, which are often accelerated by exposure to air, light, and residual acids from the synthesis steps.[1]
Troubleshooting Steps:
-
Neutralize Residual Acids: Before purification, wash the crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃), to neutralize acidic impurities like formic acid or furan-2-carboxylic acid that can catalyze degradation.[1]
-
Use Vacuum Distillation: High temperatures promote decomposition and color formation.[1] Purifying under reduced pressure is crucial as it lowers the boiling point. For furfural, it is recommended to keep the heating bath temperature below 130°C.[1]
-
Minimize Light and Air Exposure: Store purified furan compounds in amber vials or containers wrapped in foil to protect them from light.[1] To prevent oxidation, blanket the sample with an inert gas like nitrogen or argon before sealing the container.[1]
-
Add Stabilizers: For long-term storage, consider adding a stabilizer. For example, hydroquinone has been used to prevent the polymerization and discoloration of furan during storage.[2] Phenolic antioxidants and phenylenediamines are also used as stabilizers for furfural.[3]
Issue 2: Low Recovery or Decomposition during Silica Gel Column Chromatography
Question: I am experiencing significant product loss and seeing decomposition on the TLC plate when I try to purify my furan derivative using silica gel chromatography. What is happening and how can I improve my recovery?
Answer: Furan rings are sensitive to acids, and standard silica gel is inherently acidic. This acidity can cause the degradation of furan compounds directly on the column, leading to ring-opening, polymerization, and consequently, low recovery.[4][5]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.[4][5]
-
Use a Buffered Mobile Phase: Adding a small percentage (0.1-0.5%) of a volatile base like triethylamine or pyridine to your eluent can help maintain neutral conditions throughout the separation.[4]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina or Florisil® are viable alternatives, but be aware that the elution profile of your compound will likely change, requiring re-optimization of the solvent system.[4]
-
Perform a Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see a new spot at the baseline or streaking that wasn't there initially, your compound is likely unstable on silica.[6]
Logical Workflow for Troubleshooting Furan Purification via Column Chromatography
Caption: A decision-making flowchart for troubleshooting low recovery of furan compounds during silica gel chromatography.
Issue 3: Polymerization in the Distillation Flask
Question: During vacuum distillation, a black, tar-like solid is forming in my distillation flask, and my yield is very low. What is happening?
Answer: The formation of a black, tar-like substance is a classic sign of polymerization. Furan aldehydes, in particular, are prone to self-polymerization, especially at high temperatures and in the presence of acidic impurities.[1]
Troubleshooting Steps:
-
Thoroughly Neutralize: As mentioned previously, ensure all acidic impurities are removed by a basic wash before attempting distillation.[1]
-
Lower the Temperature: Use a high-vacuum pump to significantly reduce the boiling point of your compound. This will allow you to distill at a lower pot temperature, minimizing thermal stress and polymerization.[1]
-
Use a Wiped-Film Evaporator: For larger scales or particularly sensitive compounds, a short-path or wiped-film distillation apparatus can minimize the residence time at high temperatures, thereby reducing the likelihood of polymerization.
Frequently Asked Questions (FAQs)
Q1: My furan-based compound is a solid. What are some good solvents for recrystallization?
A1: The choice of a suitable recrystallization solvent is crucial for obtaining high-purity crystals. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. For furan-based compounds, particularly 5-Hydroxymethylfurfural (HMF), methyl tert-butyl ether (MTBE) has been shown to be effective.[7][8] A general approach is to screen solvents with varying polarities, keeping the "like dissolves like" principle in mind.[4]
Q2: Why is the distillation of 5-Hydroxymethylfurfural (HMF) so challenging?
A2: Purifying HMF by distillation is particularly difficult due to its thermal instability. It is prone to decomposition and polymerization at the high temperatures required for distillation, even under a vacuum.[1] Additionally, separating HMF from high-boiling point solvents like DMSO, which are often used in its synthesis, is energy-intensive and problematic.[1] For these reasons, methods such as liquid-liquid extraction and low-temperature crystallization are often preferred for HMF purification.[1][7][8]
Q3: What are the common impurities found in crude furan products and how can they be removed?
A3: Common impurities often depend on the synthetic route but can include starting materials, reagents, and byproducts from side reactions. For example, in the production of HMF from sugars, common impurities include unreacted fructose, formic acid, and levulinic acid.[9][10] For other furan syntheses, side products can include positional isomers (e.g., 5-nitro-2-furancarboxaldehyde in the synthesis of the 4-nitro isomer) and products of ring-opening or polymerization.[5][11] Removal strategies include:
-
Liquid-Liquid Extraction: To remove water-soluble impurities like sugars and some acids.[9][12]
-
Adsorption: Using materials like activated carbon or metal-organic frameworks (MOFs) to selectively adsorb impurities like formic acid and levulinic acid.[9][10][13]
-
Crystallization: An effective method for achieving high purity, especially for solid furan derivatives.[7][8][9]
-
Chromatography: While challenging, it can be effective for separating isomers and other closely related impurities when appropriate precautions are taken (see Issue 2).[5][11]
Q4: What analytical methods are best for assessing the purity of my purified furan compound?
A4: A combination of analytical techniques is often the best approach for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Widely used for quantifying HMF and its water-soluble impurities.[1][14]
-
Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID): Excellent for volatile compounds like furfural and its derivatives.[1][15] Headspace sampling is particularly effective for analyzing furans in complex matrices.[1][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a known standard.[1]
Data on Purification Methods
The following tables summarize quantitative data on the efficiency of various purification methods for furan-based compounds, with a focus on HMF.
Table 1: Efficiency of Liquid-Liquid Extraction for HMF Purification
| Organic Solvent | HMF Purity (%) | HMF Recovery (%) | Reference |
| Dichloromethane (DCM) | 98 | - | [9][12] |
| Ethyl Acetate | >95 (after 4 cycles) | 95 | [9] |
Table 2: Efficiency of Adsorption Methods for HMF Purification
| Adsorbent | Impurity Removed / HMF Recovery | Conditions | Reference |
| Granular Activated Carbon | HMF content < 20 mg/kg | - | [9] |
| Activated Carbon | HMF decreased from 5.1 g/L to 0.8 g/L | 2% activated carbon, 2 min, 50°C | [9] |
| MOF-808 | High uptake of levulinic acid (303 mg/g) and fructose (245 mg/g) | - | [9][10] |
Table 3: Efficiency of Crystallization and Membrane Filtration for HMF Purification
| Method | HMF Purity (%) | HMF Recovery/Removal (%) | Reference |
| Crystallization (MTBE) | >99 | ~90 | [8][9] |
| Crystallization | 92 | - | [9] |
| Nanofiltration | - | >91 (removal) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Liquid-Liquid Extraction
-
Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.[5]
-
Extraction: Transfer the neutralized aqueous reaction mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9][12]
-
Shake the funnel vigorously, venting periodically to release any pressure.
-
Allow the layers to separate completely.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent (typically 2-3 times) to maximize recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
Protocol 2: Purification of HMF by Crystallization from MTBE
-
Dissolution: Dissolve the crude HMF in 3-5 volumes (L per kg of crude HMF) of methyl tert-butyl ether (MTBE) at room temperature. Gentle heating may be applied if necessary to achieve full dissolution.[8]
-
Crystallization: Cool the solution to a final temperature of between -25 and -35 °C (a temperature of -30 °C is often used).[7][8] The cooling can be carried out at a rate of 0.5-2 °C per minute.[8]
-
Isolation: Once crystal formation is complete (this may take several hours), filter the cold suspension to collect the HMF crystals. It is recommended to use a pre-cooled filtration setup to prevent the crystals from re-dissolving.[8][9]
-
Washing: Wash the collected crystals with a small amount of cold MTBE, followed by a wash with a low-boiling hydrocarbon like 1-pentane to help with drying.[7][8]
-
Drying: Dry the purified HMF crystals under vacuum to remove any residual solvent.[8][9]
Experimental Workflow for HMF Crystallization
References
- 1. benchchem.com [benchchem.com]
- 2. US2489265A - Stabilization of furan - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. One moment, please... [ijset.in]
- 8. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review [mdpi.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
Technical Support Center: Synthesis of Substituted Furans and Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues in the synthesis of substituted furans and pyrimidines.
I. Synthesis of Substituted Furans
The Paal-Knorr synthesis is a cornerstone for preparing substituted furans from 1,4-dicarbonyl compounds. However, the acidic conditions can lead to several side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my Paal-Knorr furan synthesis unexpectedly low?
A1: Low yields in furan synthesis can often be attributed to several factors, including incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of byproducts.[1] Furan rings are particularly sensitive to strong acids, which can cause polymerization or ring-opening, especially if water is present.[1]
Q2: My reaction mixture is turning black and forming a tar-like substance. What's happening and how can I prevent it?
A2: This is a common observation and typically indicates decomposition of the starting material or product due to harsh acidic conditions and high temperatures.[2]
-
Solution 1: Use a Milder Catalyst. Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), consider using milder Lewis acids such as zinc chloride (ZnCl₂) or bismuth nitrate (Bi(NO₃)₃), or milder protic acids like para-toluenesulfonic acid (p-TsOH).[1][2]
-
Solution 2: Optimize Reaction Temperature and Time. Running the reaction at the lowest effective temperature can minimize polymerization and decomposition.[1] Microwave-assisted synthesis can also be a highly effective method to reduce reaction times from hours to minutes, thereby preventing degradation.[2]
-
Solution 3: Choose an Appropriate Solvent. Anhydrous, non-protic solvents are preferable to protic or aqueous solvents, which can promote the ring-opening of the furan.[1]
Q3: The Paal-Knorr reaction is very slow or seems incomplete. What adjustments can I make?
A3: Incomplete or slow reactions can be due to an inappropriate choice of acid catalyst or insufficient dehydration.[1]
-
Solution 1: Use a Stronger Dehydrating Agent. Reagents like phosphorus pentoxide (P₂O₅) are powerful dehydrating agents that can drive the reaction to completion.[2]
-
Solution 2: Increase Catalyst Loading. A modest increase in the amount of catalyst may improve the reaction rate, but be cautious as this could also increase side product formation.[2]
Q4: I'm observing a pyrrole as a byproduct in my furan synthesis. How is this possible?
A4: The Paal-Knorr synthesis is also used to create pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] Contamination of your reaction mixture with an amine source, such as from a previous step or a contaminated solvent, can lead to the formation of pyrrole byproducts.[2] Ensure all your reagents and solvents are pure.
Q5: What are the best practices for purifying substituted furans?
A5: The purification of furans can be challenging due to their potential for volatility and instability.[1]
-
Distillation: For volatile furans, vacuum distillation is an effective method. However, excessive heat can lead to decomposition.[1]
-
Column Chromatography: This is a standard technique, but the acidic nature of silica gel can degrade sensitive furans.[1] It is advisable to use deactivated (neutral) silica or alumina, or to add a small amount of a neutralizer like triethylamine to the eluent to mitigate this issue.[1]
Key Side Reactions in Paal-Knorr Furan Synthesis
The primary side reactions in the Paal-Knorr synthesis are acid-catalyzed polymerization and ring-opening of the furan product.[1] The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid.[1]
General Troubleshooting Workflow for Furan Synthesis
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis
-
Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable anhydrous, non-protic solvent (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[1]
II. Synthesis of Substituted Pyrimidines
The Biginelli and Pinner reactions are common methods for pyrimidine synthesis, each with its own set of potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[4]
-
Solution: Lower the Reaction Temperature. Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
Q2: My Biginelli reaction has a low yield with a lot of unreacted starting materials. What are the likely causes?
A2: Low conversion can be due to several factors, including an inefficient catalyst, suboptimal reaction conditions, or issues with reactant purity.[4][5]
-
Solution 1: Check Catalyst Activity. Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acid catalysts like HCl, verify the concentration is appropriate.[4]
-
Solution 2: Optimize Reaction Time and Temperature. The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using TLC.[4]
-
Solution 3: Verify Reactant Purity. Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[4]
Q3: I suspect the formation of N-acylurea or other linear byproducts in my Biginelli reaction, making purification difficult. How can I address this?
A3: Incomplete cyclization can lead to the formation of linear intermediates.[5]
-
Solution 1: Add a Catalyst. If not already in use, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]
-
Solution 2: Extend the Reaction Time. Some cyclizations are slow and may require longer reaction times.[4]
Q4: What are the common side reactions in the Pinner synthesis of pyrimidines?
A4: Side reactions in the Pinner synthesis can include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[4] The purity of the amidine salt is crucial.
-
Solution 1: Use High-Quality Amidine. Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze.[4]
-
Solution 2: Ensure Anhydrous Conditions. Strictly anhydrous conditions are necessary, as water can lead to the hydrolysis of intermediates and starting materials.[4]
Quantitative Data: Biginelli vs. Hantzsch Reaction
The following table summarizes the influence of reaction temperature on the product distribution between the Biginelli and Hantzsch pathways when using sulfated zirconia as a catalyst.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 60 | 90 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[4] |
Key Side Reactions in Biginelli Synthesis
General Troubleshooting Workflow for the Biginelli Reaction
Experimental Protocols
Protocol 2: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
-
Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[4]
-
Catalyst Addition: Add the catalyst (e.g., sulfated zirconia, 50 mg).[4]
-
Reaction: Stir the mixture at a controlled temperature of 60°C.[4] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]
-
Workup: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[4] Add a small amount of ethanol and stir for 5 minutes.[4]
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]
Protocol 3: General Pinner Synthesis of a Substituted Pyrimidine
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[4]
-
Base Addition: Add the base (e.g., sodium ethoxide, 10 mmol).
-
Amidine Addition: Add the amidine hydrochloride (10 mmol) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure.[4]
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
References
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Pyrimidines
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) on pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates.
Issue 1: Low to No Product Yield
Question: I am observing low to no yield in my SNAr reaction on a pyrimidine substrate. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in SNAr reactions on pyrimidines can stem from several factors related to the substrate's reactivity, the nucleophile's strength, and the reaction conditions. Here are the common causes and troubleshooting steps:
-
Insufficiently Activated Pyrimidine Ring: The pyrimidine ring must be electron-deficient to facilitate nucleophilic attack. This is typically achieved by having electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group.[1]
-
Troubleshooting: Ensure your pyrimidine substrate is sufficiently activated. If not, consider a different synthetic strategy or a more forcing reaction condition.
-
-
Poor Leaving Group: The efficiency of the substitution depends on the ability of the leaving group to depart.
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyrimidine ring.
-
Troubleshooting: Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonating it with a strong base to form the more nucleophilic alkoxide is often necessary.[1]
-
-
Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[2][3]
-
Troubleshooting: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to increase reaction rates and yields.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the nucleophile and facilitating the reaction.
-
Troubleshooting: Use a polar aprotic solvent such as DMF, DMSO, or THF.[1]
-
-
Unsuitable or Insufficient Base: A base is often required, especially when using neutral nucleophiles like amines or alcohols.
-
Troubleshooting: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to quench the acid formed during the reaction.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically required to generate the alkoxide.[1]
-
Issue 2: Formation of Multiple Products/Isomers
Question: My reaction is producing a mixture of isomers, particularly when using a di-substituted pyrimidine like 2,4-dichloropyrimidine. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in SNAr reactions on di-substituted pyrimidines is a common challenge. The outcome is highly dependent on the electronic and steric environment of the pyrimidine ring, as well as the nature of the nucleophile.
-
Inherent Reactivity of Positions: On an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[1][4] This is attributed to the higher LUMO coefficient at C4 compared to C2.[5]
-
Troubleshooting:
-
Substituent Effects: The presence of other substituents on the pyrimidine ring can alter this preference. Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][4] Conversely, electron-withdrawing groups (EWGs) at the C5 position generally enhance reactivity at the C4 position.[1]
-
Nucleophile Choice: Modifying the nucleophile can also influence regioselectivity. For instance, tertiary amine nucleophiles have shown excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[1][6][7][8]
-
-
-
Di-substitution instead of Mono-substitution: Obtaining a mono-substituted product can be challenging.
Issue 3: Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I mitigate them?
Answer:
Several side reactions can occur during SNAr on pyrimidines, leading to reduced yield and purification challenges.
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Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1]
-
Troubleshooting: Use a non-nucleophilic solvent. If an alcohol is the desired nucleophile, it can sometimes be used as the solvent, but care must be taken.[1]
-
-
Hydrolysis: Water present in the reaction mixture can lead to the hydrolysis of the starting material or the product.[1]
-
Troubleshooting: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Ring-Opening or Degradation: The pyrimidine ring can be susceptible to opening or degradation under harsh basic conditions or at very high temperatures.[1]
-
Troubleshooting: Use milder bases and reaction temperatures whenever possible.[1]
-
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying my final product. What are some common purification strategies?
Answer:
Purification of pyrimidine derivatives can be challenging due to their polarity and potential for forming salts.
-
Highly Polar Products: The product may be highly polar and difficult to separate from polar byproducts or residual base.
-
Troubleshooting:
-
Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]
-
Acid-base extraction can be effective for separating basic or acidic products/impurities.[1]
-
Recrystallization is often a good method for purifying solid products.
-
If column chromatography is necessary, consider using a different solvent system or a specialized stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto one of the electronegative nitrogen atoms. This resonance stabilization makes the intermediate more stable and lowers the activation energy for the reaction compared to attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1]
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine)?
A3: Substituents on the pyrimidine ring have a significant impact on regioselectivity. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1][4] However, this can be influenced by other substituents:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][4]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[1]
Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?
A4: The role of the base depends on the nucleophile:
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Amine Nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is formed during the reaction.[1]
-
Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is often necessary to deprotonate the alcohol and generate the more nucleophilic alkoxide.[1]
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of a Representative SNAr Reaction
This table summarizes the effect of different solvents and bases on the yield of the reaction between a chloropyrimidine and an amine nucleophile.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | K₂CO₃ | 100 | 12 | 65 |
| 2 | NMP | DIPEA | 100 | 10 | 88 |
| 3 | DMF | K₂CO₃ | 80 | 8 | 75 |
| 4 | THF | NaH | 65 | 6 | 85 |
| 5 | THF | t-BuOK | 65 | 4 | 92 |
| 6 | THF | t-BuOK (Microwave) | 95 | 0.67 | 96 |
*This table is a representative example based on general findings in the literature. Actual results may vary depending on the specific substrates and reagents used.[1]
Table 2: Regioselectivity of SNAr on 6-Aryl-2,4-dichloropyrimidine with Dibutylamine
This table shows the effect of reaction conditions on the regioselectivity of the amination of a 6-aryl-2,4-dichloropyrimidine.
| Conditions | C4 Isomer : C2 Isomer Ratio |
| K₂CO₃, DMAc | 70 : 30 |
| Pd-catalyzed, LiHMDS | >30 : 1 |
*Data adapted from a study on highly regioselective amination.[9]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of a chloropyrimidine with a primary or secondary amine.[1]
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol outlines a general method for the reaction of a chloropyrimidine with an alcohol.
-
Alkoxide Generation: In a dry flask under an inert atmosphere, add the alcohol (as solvent or dissolved in a dry aprotic solvent like THF). Carefully add a strong base (e.g., NaH, KOtBu) (1.1 equiv.) to generate the alkoxide in situ.
-
Substrate Addition: Add the 4-chloropyrimidine derivative (1.0 equiv.) to the alkoxide solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for SNAr with a Thiol Nucleophile
This protocol provides a general method for the reaction of a 4-chloropyrimidine with a thiol.
-
Thiolate Preparation: Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (e.g., K₂CO₃, Et₃N) (1.1 equiv.) in the chosen solvent at room temperature.
-
Substrate Addition: Add the 4-chloropyrimidine derivative (1.0 equiv.) to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by an appropriate method (e.g., chromatography, recrystallization).
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on pyrimidines.
Caption: General experimental workflow for SNAr on pyrimidines.
Caption: Troubleshooting logic for low reaction yield in SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Furan Rings in Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals encountering stability issues with furan-containing compounds in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving furan-containing compounds.
Problem: My furan-containing compound is degrading during an acidic workup or reaction.
Furan rings are susceptible to degradation under acidic conditions, primarily through acid-catalyzed ring-opening. This process is initiated by the protonation of the furan ring, which is the rate-limiting step. Protonation occurs preferentially at the α-carbon (the carbon atom next to the oxygen), followed by a nucleophilic attack from a solvent molecule like water, leading to intermediate products. Subsequent protonation and cleavage of the C-O bond opens the ring, typically yielding 1,4-dicarbonyl compounds.
Use the following decision tree to troubleshoot the degradation of your furan-containing compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind furan ring instability in acid?
A1: The primary degradation pathway is an acid-catalyzed electrophilic addition/ring-opening reaction. The process unfolds in several steps:
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Protonation: The reaction is initiated by the protonation of the furan ring by an acid (H⁺). This is the rate-limiting step. Protonation at the α-carbon (C2 or C5) is energetically more favorable than at the β-carbon.
-
Nucleophilic Attack: A nucleophile, typically water in aqueous solutions, attacks the protonated furan ring.
-
Intermediate Formation: This attack leads to the formation of dihydrofuranol intermediates.
-
Ring Opening: Subsequent protonation of the ring oxygen facilitates the cleavage of a C-O bond, opening the ring to form acyclic 1,4-dicarbonyl compounds.
Q2: How do different substituents on the furan ring affect its stability?
A2: Substituents have a significant impact on the electron density and, consequently, the stability of the furan ring in acidic media.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), or fluoroalkyl (-CF₃) decrease the electron density of the ring. This deactivation makes the initial protonation step more difficult, thus increasing the ring's stability against acid-catalyzed opening.[1]
-
Electron-Releasing Groups (ERGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the ring's electron density. This makes the furan more susceptible to protonation and subsequent ring-opening or polymerization.[1]
Q3: What factors, other than substituents, influence the rate of degradation?
A3: Several factors significantly impact stability:
-
Acid Strength (pH): The degradation is acid-catalyzed, so stronger acids or lower pH values will accelerate the degradation rate.[2]
-
Temperature: Higher temperatures increase the rate of the ring-opening reaction.[3] Performing reactions or workups at lower temperatures can significantly improve stability.
-
Solvent: The presence of water is often crucial as it acts as the nucleophile.[4] Studies have shown that polar aprotic solvents, such as dimethylformamide (DMF), can have a strong stabilizing effect on furan derivatives.[4]
Q4: How can I quantitatively assess the stability of my furan-containing compound?
A4: A stability study using a matrix of controlled conditions (stress testing) is the standard approach.[1] This typically involves incubating the compound at various pH levels and temperatures over time. The concentration of the parent compound is monitored by a suitable analytical method like HPLC-UV, LC-MS, or GC-MS. The rate of degradation can then be calculated to determine the compound's stability profile.[1]
Data Presentation: Quantitative Stability Data
The stability of furan derivatives is highly dependent on their structure and the specific experimental conditions. The tables below summarize kinetic data and reaction outcomes from published studies.
Table 1: Kinetic Data for Acid-Catalyzed Degradation of Furan Derivatives
| Compound | Catalyst | Conditions | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| 2-Hydroxyacetylfuran (2-HAF) | H₂SO₄ (0.033-1.37 M) | Water, 100-170°C | Activation Energy (Ea) | 98.7 ± 2.2 kJ/mol | [3][5] |
| 2-Hydroxyacetylfuran (2-HAF) | HCl (1.37 M) | Water, 170°C | Rate Constant (k) | 0.23 M⁻¹ min⁻¹ | [3][5] |
| 2-Hydroxyacetylfuran (2-HAF) | H₂SO₄ (1.37 M) | Water, 170°C | Rate Constant (k) | 0.16 M⁻¹ min⁻¹ |[3][5] |
Table 2: Product Yields in Acid-Catalyzed Ring Opening
| Compound | Catalyst (10 mol%) | Conditions | Ring-Opened Product Yield (24h) | Reference |
|---|---|---|---|---|
| 4-(5-methyl-2-furyl)-2-butanone | HCl | H₂O:MeOH (1:1), 80°C, pH 2 | 92% | [6] |
| 4-(5-methyl-2-furyl)-2-butanone | Fe(NO₃)₃ | H₂O:MeOH (1:1), 80°C, pH 2 | 94% | [6] |
| 4-(5-methyl-2-furyl)-2-butanone | FeCl₃ | H₂O:MeOH (1:1), 80°C, pH 2 | 92% |[6] |
Experimental Protocols
Protocol 1: General Procedure for a Furan Stability Study
This protocol provides a general guideline for assessing the stability of a furan-containing compound across a range of pH conditions.
1. Materials and Reagents:
-
Furan-containing compound of interest
-
Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HCl and NaOH solutions for pH adjustment
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C8 or C18)[7]
-
Calibrated pH meter
-
Thermostatted incubator or water bath
2. Experimental Workflow:
3. Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of your furan compound in a suitable organic solvent like acetonitrile or methanol.
-
Reaction Setup: For each pH condition, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (e.g., 20 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to not significantly alter the aqueous buffer conditions.
-
Sampling: Immediately after adding the compound, withdraw the first time point (T=0). Subsequent samples should be taken at predetermined intervals (e.g., 1, 2, 4, 8, 24, and 48 hours). Each sample should be immediately quenched (e.g., by diluting in a cold mobile phase or buffer) and stored at low temperature (e.g., -20°C) until analysis to prevent further degradation.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. A typical reverse-phase method might use a C8 column with a gradient mobile phase of 0.1% acetic acid in water (A) and methanol (B).[7] Monitor the disappearance of the parent compound by integrating its peak area.
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining (ln[% Remaining]) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Paal-Knorr furan synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Paal-Knorr furan synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr furan synthesis and its primary limitation?
The Paal-Knorr furan synthesis is a fundamental organic reaction that produces a substituted furan from a 1,4-dicarbonyl compound via an acid-catalyzed cyclization and dehydration.[1] The main drawback of the traditional method is the requirement for harsh reaction conditions, such as prolonged heating in the presence of strong acids (e.g., sulfuric acid, p-toluenesulfonic acid), which can lead to reduced yields, decomposition of the starting material, and degradation of sensitive functional groups.[1][2]
Q2: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?
This common issue is typically caused by the decomposition of the substrate under harsh acidic and high-temperature conditions.[1]
-
Solution 1: Use a Milder Catalyst: Instead of strong Brønsted acids like H₂SO₄, consider using a milder Lewis acid such as ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃. These can facilitate the cyclization under less aggressive conditions.[3]
-
Solution 2: Lower the Temperature and Reaction Time: A significant reduction in temperature and reaction duration can prevent degradation. Microwave-assisted synthesis is a highly effective method for achieving this, often reducing reaction times from hours to minutes.[1]
-
Solution 3: Choose an Appropriate Solvent: For conventional heating, employing a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[1]
Q3: The reaction is slow and results in incomplete conversion, even after extended heating. What can I do?
Incomplete conversion can stem from insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.[1]
-
Solution 1: Employ a Stronger Dehydrating Agent: Reagents such as phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are potent dehydrating agents that can drive the reaction to completion. However, they must be handled with caution.[1]
-
Solution 2: Increase Catalyst Loading: A moderate increase in the amount of catalyst (e.g., from 5 mol% to 10 mol%) may enhance the reaction rate. Be aware that this could also increase the likelihood of side product formation.[1]
-
Solution 3: Utilize Microwave Irradiation: This is the preferred approach for accelerating the reaction. Microwave energy can dramatically shorten reaction times, favoring product formation before significant decomposition can occur.[1]
Q4: How do substituents on the 1,4-dicarbonyl starting material affect the reaction?
The electronic and steric properties of the substituents can significantly impact the reaction rate and yield.[1]
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) on the dicarbonyl compound can accelerate the reaction by stabilizing carbocation intermediates formed during cyclization. Conversely, strong electron-withdrawing groups may impede the reaction.[1]
-
Steric Effects: Bulky substituents, especially at the 3- and 4-positions of the dicarbonyl backbone, can slow down the cyclization step due to unfavorable steric interactions in the transition state.[1]
Q5: I am attempting to synthesize a furan, but I am observing a pyrrole as a byproduct. Why is this happening?
The Paal-Knorr synthesis is also employed to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine. If your reaction mixture is contaminated with an amine source (e.g., from a previous reaction step, contaminated solvent, or degradation of an amide), you may inadvertently form pyrrole byproducts. It is crucial to ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data, illustrating the influence of different catalysts and heating methods on the Paal-Knorr furan synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [1]
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) |
| p-TsOH (cat.) | Conventional (Toluene) | 110 | 6 h | ~75 |
| H₂SO₄ (cat.) | Conventional | 100 | 4 h | ~70 |
| P₂O₅ | Conventional | 150 | 1 h | >80 |
| None | Microwave | 140 | 3 min | 95 |
| TiCl₄ | Conventional (DCM) | Room Temp | 30 min | 92 |
Table 2: Microwave-Assisted Synthesis of Various Substituted Furans [1]
| R¹ | R² | R³ | R⁴ | Time (min) | Yield (%) |
| Me | H | H | COOEt | 3 | 95 |
| Ph | H | H | COOEt | 5 | 92 |
| i-Pr | H | H | COOEt | 3 | 94 |
| Me | Me | Me | COOEt | 10 | 85 |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,5-Dimethylfuran using p-TsOH
This protocol outlines a traditional approach using conventional heating with a Brønsted acid catalyst.[1]
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).
Reaction:
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).
-
Continue refluxing for 4-6 hours or until no more water is collected.
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
Protocol 2: Optimized Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
This protocol is an adaptation demonstrating a rapid, high-yield synthesis.[1]
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol).
-
Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes.
-
Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.
Protocol 3: General Procedure for Column Chromatography Purification of Substituted Furans
This protocol provides a general method for purifying substituted furans using flash column chromatography.[4]
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used. The polarity is gradually increased during elution.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure furan product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified furan.
Visualizations
Paal-Knorr Furan Synthesis: Desired Pathway vs. Side Reactions
Caption: Paal-Knorr desired pathway versus common side reactions.
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A logical workflow for troubleshooting low yields.
Relationship Between Reaction Parameters and Outcomes
Caption: Interplay of key reaction parameters and their effects.
References
Furan Synthesis Technical Support Center: A Guide to Preventing Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for furan synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during the synthesis and purification of furan and its derivatives. Furan's susceptibility to polymerization under acidic conditions can significantly impact yield and purity, making effective control of this side reaction crucial for successful synthesis.
Troubleshooting Guide: Preventing and Managing Polymerization
This guide provides a systematic approach to diagnosing and resolving issues related to polymerization during furan synthesis.
dot
Caption: A decision tree for troubleshooting furan polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during furan synthesis?
A1: The polymerization of furans is most commonly initiated by acidic conditions, which can lead to ring-opening and the formation of reactive intermediates.[1][2] Factors that contribute to this include:
-
Strong Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can readily protonate the furan ring, initiating polymerization.[3]
-
High Temperatures: Elevated temperatures accelerate the rate of polymerization.[2]
-
Presence of Water: Water can participate in the ring-opening of the furan, which can lead to polymerizable intermediates.[2][4]
-
Prolonged Reaction Times: Extended exposure of the furan product to harsh reaction conditions increases the likelihood of polymerization.[2]
Q2: How can I minimize polymerization during the Paal-Knorr synthesis?
A2: The Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound and an acid catalyst, is a common method for preparing furans. To suppress polymerization, consider the following modifications:
-
Use Milder Catalysts: Instead of strong Brønsted acids, opt for milder alternatives like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[3]
-
Optimize Temperature and Time: Employ the lowest effective temperature and monitor the reaction's progress closely to avoid unnecessarily long reaction times.[2] Microwave-assisted synthesis can be an effective technique for significantly reducing both reaction time and temperature.[3]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water-induced side reactions.[2]
Q3: My furan derivative is polymerizing during distillation. What can I do to prevent this?
A3: Polymerization during purification, especially distillation, is a common issue. Here are some strategies to mitigate this:
-
Neutralize Before Distilling: It is critical to remove any residual acid catalyst before heating the crude product. Wash the organic extract with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.[5]
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of your furan derivative, thereby minimizing thermal stress and the rate of polymerization.[6]
-
Add a Polymerization Inhibitor: Adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone to the distillation flask can effectively inhibit polymerization.[7] A concentration of ~0.01% BHT is often sufficient.[8]
Q4: Are there any alternatives to distillation for purifying sensitive furan derivatives?
A4: Yes, if your furan derivative is particularly sensitive to heat, column chromatography can be a viable alternative. However, standard silica gel is acidic and can cause degradation. To avoid this, you can either use a deactivated (neutral) silica or alumina, or add a small amount of a neutralizer like triethylamine to the eluent.
Quantitative Data: Catalyst Comparison in Furan Synthesis
The choice of catalyst can significantly impact the yield of the desired furan product by minimizing polymerization and other side reactions. The following table provides a comparison of yields for the synthesis of 2,5-dimethylfuran from 2,5-hexanedione using different catalysts.
| Catalyst | Reaction Conditions | Yield of 2,5-Dimethylfuran (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Toluene, Reflux | ~85-90 | [3] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Reflux with Dean-Stark | ~90-95 | [3] |
| Zinc Chloride (ZnCl₂) | Neat, 120 °C | ~80-85 | [3] |
| Amberlyst-15 | 1-Butanol, 100 °C | >93 (HMF from fructose) | [9] |
| Ru-Sn/ZnO | Vapor-phase hydrogenolysis | >99 (DMF from HMF) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis with p-TsOH
This protocol describes a standard procedure for the synthesis of 2,5-dimethylfuran using a mild acid catalyst to minimize polymerization.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,5-hexanedione (1 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC or GC analysis, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,5-dimethylfuran can be further purified by distillation.
Protocol 2: Purification of a Furan Derivative by Vacuum Distillation with a Polymerization Inhibitor
This protocol outlines the steps for purifying a furan derivative while minimizing the risk of polymerization.
Methodology:
-
Ensure the crude furan derivative has been thoroughly worked up to remove any residual acid catalysts. This typically involves washing with a mild base like sodium bicarbonate solution.
-
To the distillation flask containing the crude furan, add a small amount of a polymerization inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone (e.g., ~0.01% by weight).
-
Set up a vacuum distillation apparatus.
-
Begin the distillation under reduced pressure, maintaining the heating bath at the lowest possible temperature that allows for a steady distillation rate.
-
Collect the purified furan derivative.
-
For storage, especially long-term, it is advisable to keep the purified furan in a dark, cool place, under an inert atmosphere, and with a small amount of a stabilizer like BHT.[8]
Visualizing the Polymerization Pathway
Understanding the mechanism of acid-catalyzed polymerization is key to preventing it. The following diagram illustrates the proposed pathway.
dot
Caption: Acid-catalyzed polymerization pathway of furan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy | MDPI [mdpi.com]
- 7. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 8. 2-Methylfuran, 99% stabilized with ~ 0,01% of BHT for synthesis [itwreagents.com]
- 9. researchgate.net [researchgate.net]
Regioselectivity control in reactions of di-substituted pyrimidines
Welcome to the Technical Support Center for Regioselectivity Control in Reactions of Di-substituted Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[1] For 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[1][2][3] This preference is often attributed to the superior delocalization of the negative charge in the Meisenheimer intermediate formed during an attack at C4.[1] However, this intrinsic selectivity is often moderate, and reactions can yield mixtures of C4 and C2 isomers if not carefully controlled.[1][4] For example, reactions with neutral nitrogen nucleophiles can result in C4/C2 isomer ratios from 1:1 to 4:1.[4]
Q2: Why is electrophilic aromatic substitution on pyrimidines so challenging?
A2: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring π-deficient and thus deactivated towards electrophilic attack.[5] Electrophilic substitution is generally difficult unless the ring is activated by two or three electron-donating groups.[5] When it does occur, substitution is favored at the C5 position, which is the most electron-rich. Furthermore, the nitrogen atoms are basic and can be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions, which further deactivates the ring.[6]
Q3: What is the typical regioselectivity observed in metal-catalyzed cross-coupling reactions of di-substituted pyrimidines?
A3: Similar to SNAr reactions, the reactivity of multihalogenated pyrimidines in cross-coupling reactions generally follows the order C4 > C2 > C5.[3] This selectivity is observed in Suzuki couplings of 2,4-dichloropyrimidines, where the oxidative addition of palladium is favored at the C4-chlorine bond.[7] However, this outcome is not absolute and can be inverted. Recent studies have shown that specific, sterically hindered ligands can promote highly selective cross-coupling at the C2 position.[3]
Q4: How do leaving groups influence SNAr reactivity on a pyrimidine ring?
A4: For nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack on the ring. The general order of leaving group ability for halogens is F > Cl > Br > I.[8] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.[8]
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in SNAr on 2,4-Dichloropyrimidines
Your reaction is producing a mixture of C2 and C4 substituted isomers, or the major product is the undesired isomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Analysis
-
To Favor C4-Substitution (The "Normal" Pathway):
-
Substituent Effects: The presence of an electron-withdrawing group (EWG) like -NO₂ or -CN at the C5 position enhances the inherent preference for C4 substitution.[4]
-
Nucleophile Choice: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base before adding them to the pyrimidine, can strongly favor C4 substitution.[4]
-
Base and Solvent: In palladium-catalyzed aminations, the choice of base is critical. Using a base like LiHMDS has been shown to strongly favor the C4 isomer.[4]
-
-
To Favor C2-Substitution (Inverting the Selectivity):
-
Substituent Effects: The most common strategy to achieve C2 selectivity is to introduce an electron-donating group (EDG) such as a methoxy (-OMe) or methylamino (-NHMe) group at the C6 position.[1] This alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic.[1][9]
-
Nucleophile Choice: On 2,4-dichloropyrimidines that have an EWG at C5, tertiary amine nucleophiles show excellent C2 selectivity.[8][10] This provides a powerful method to access C2-aminated products.
-
Issue 2: Low or No Yield in a Reaction
Your reaction is sluggish, fails to proceed, or results in a complex mixture of byproducts.
Potential Causes and Solutions
-
Insufficiently Activated Ring: The pyrimidine ring must be sufficiently electron-deficient. For SNAr, ensure electron-withdrawing groups are present.[8] For electrophilic substitution, the ring requires strong activating groups.
-
Poor Leaving Group: For SNAr, ensure you are using a substrate with a good leaving group (F > Cl > Br > I).[8]
-
Weak Nucleophile: The attacking species may be too weak. Consider using a stronger nucleophile (e.g., an alkoxide instead of an alcohol).[8]
-
Harsh Reaction Conditions: High temperatures or harsh basic conditions can lead to ring-opening or degradation of the pyrimidine ring.[8] Use milder bases and reaction temperatures where possible.
-
Solvent Effects: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, leading to solvolysis.[8] Use a non-nucleophilic solvent like DMF, DMSO, or THF.
-
Moisture: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), as water can lead to hydrolysis of starting materials or products.[8]
Data Presentation
Table 1: Factors Influencing Regioselectivity of SNAr on 2,4-Dichloropyrimidines
| Factor | Condition | Preferred Position | Rationale / Notes | Citations |
| Ring Substituent | Unsubstituted | C4 | More stable Meisenheimer intermediate. | [1][3] |
| Electron-Withdrawing Group (EWG) at C5 | C4 | Enhances the inherent C4 reactivity. | [4][10] | |
| Electron-Donating Group (EDG) at C6 | C2 | Alters LUMO distribution, making C2 more electrophilic. | [1][8][9] | |
| Nucleophile | Neutral N-nucleophiles (e.g., primary/secondary amines) | C4 (often with C2 mixture) | General reactivity trend. | [4] |
| Anionic N-nucleophiles (e.g., anilides) | C4 | Increased reactivity and selectivity for C4. | [4] | |
| Tertiary Amines (on C5-EWG pyrimidine) | C2 | Excellent and specific C2 selectivity reported. | [8][10] | |
| Reaction Type | SNAr (Thermal) | C4 > C2 | General intrinsic reactivity. | [3] |
| Suzuki Cross-Coupling | C4 > C2 | Favored oxidative addition of Pd at C4. | [7] | |
| C2-Selective Cross-Coupling | C2 | Requires specific sterically hindered ligands. | [3] |
Experimental Protocols
Protocol 1: Regioselective C2-Amination of a 2,4-Dichloro-5-nitropyrimidine
This protocol is based on the principle of using a tertiary amine nucleophile to achieve C2 selectivity on a pyrimidine ring activated with an electron-withdrawing group at C5.[4]
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Tertiary amine (e.g., triethylamine, diisopropylethylamine) (2.0 equiv)
-
Chloroform (CHCl₃) or other suitable aprotic solvent
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in the chosen solvent, add the tertiary amine (2.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC. The reaction is often fast (e.g., 1 hour).[4] Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-5-nitropyrimidine product.
Protocol 2: General Procedure for C4-Selective Suzuki Cross-Coupling
This protocol provides a general framework for the C4-selective Suzuki coupling of a 2,4-dichloropyrimidine with an arylboronic acid.[7]
Materials:
-
2,4-dichloropyrimidine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2,4-dichloropyrimidine, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). Microwave irradiation can also be used to shorten reaction times.[7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography or recrystallization to obtain the 4-aryl-2-chloropyrimidine.
Visualizations
Factors Influencing SNAr Regioselectivity
Caption: Key factors controlling regioselectivity in pyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low product yield in nucleophilic substitution on pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, a critical transformation in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution often challenging on a simple pyrimidine ring?
The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1][2] However, for an efficient reaction, the ring often requires further activation by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3] These EWGs help to stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction.[1][3]
Q2: At which positions on the pyrimidine ring does nucleophilic substitution typically occur?
Nucleophilic substitution on pyrimidines preferentially occurs at the C2, C4, and C6 positions.[4] When a nucleophile attacks at these positions, the resulting negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and lowers the activation energy of the reaction.[1][4] Attack at the C5 position does not allow for this resonance stabilization.[1]
Q3: How does the choice of leaving group affect the reaction yield?
The nature of the leaving group is crucial for a successful SNAr reaction. A good leaving group should be able to stabilize the negative charge it takes on after departing. For SNAr reactions on pyrimidines, the general order of leaving group ability is F > Cl > Br > I.[1] Sulfonyl-based leaving groups have also been shown to be highly effective.[5]
Q4: What is the role of a base in these reactions?
A base is often required to neutralize the acid generated during the reaction, especially when using amine nucleophiles.[6] For alcohol nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.[1] The choice of base is critical, as harsh basic conditions can lead to ring-opening or degradation of the pyrimidine ring.[1]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield is a common problem that can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated pyrimidine ring | Ensure the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) ortho or para to the leaving group to facilitate nucleophilic attack.[1][3] |
| Poor leaving group | Use a substrate with a better leaving group. The reactivity order is generally F > Cl > Br > I for SNAr reactions.[1] Sulfones can also be excellent leaving groups.[7] |
| Weak nucleophile | Increase the nucleophilicity of the attacking species. For example, use the corresponding alkoxide instead of an alcohol by adding a strong base.[1] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1][3] |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[1] In some cases, water can be an effective solvent, particularly under acidic conditions for amination with anilines.[6] |
| Unsuitable or weak base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to generate the more reactive alkoxide.[1] |
Issue 2: Formation of Multiple Products or Isomers
The formation of multiple products can complicate purification and reduce the yield of the desired isomer.
Caption: Troubleshooting multiple product formation.
| Potential Cause | Troubleshooting Steps |
| Competing reactions at different positions (e.g., C2 vs. C4) | The regioselectivity on di-substituted pyrimidines is highly dependent on the electronic environment. Substitution at C4 is generally favored on 2,4-dichloropyrimidine.[1][8] However, an electron-donating group at C6 can favor substitution at C2.[1] Modifying the nucleophile can also influence regioselectivity; for instance, tertiary amine nucleophiles have shown high C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[9] |
| Di-substitution instead of mono-substitution | To favor mono-substitution, use a stoichiometric amount of the nucleophile.[1] Lowering the reaction temperature or using a less reactive nucleophile can also help to control the extent of the reaction.[1] |
Issue 3: Side Reactions
Side reactions can consume starting materials and lead to a complex product mixture.
| Potential Cause | Troubleshooting Steps |
| Solvolysis (reaction with the solvent) | If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1] Use a non-nucleophilic solvent. If an alcohol is required as the solvent, consider using it as the limiting reagent if it is also the nucleophile.[1] |
| Hydrolysis of starting material or product | Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Ring-opening or degradation of the pyrimidine ring | This can occur under harsh basic conditions or at very high temperatures.[1] Use milder bases and reaction temperatures to avoid degradation.[1] |
Issue 4: Difficulty in Product Purification
Even with a good yield, purification can be a bottleneck.
| Potential Cause | Troubleshooting Steps |
| Product is highly polar and difficult to separate from polar byproducts or residual base | Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] Acid-base extraction can be effective for separating basic or acidic products/impurities.[1] Recrystallization is often a good purification method for solid products.[1] If column chromatography is necessary, consider using a different solvent system or a specialized stationary phase.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amination of Chloropyrimidines
This protocol describes a general method for the reaction of chloropyrimidines with primary and secondary amines.
Caption: General experimental workflow for amination.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Non-nucleophilic base (e.g., TEA, DIPEA, K₂CO₃) (1.5-2.0 eq.)[1][3]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)[1][3]
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine, the amine nucleophile, and the anhydrous solvent.[1]
-
Add the non-nucleophilic base to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[1][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Alkoxylation of Chloropyrimidines
This protocol outlines a general method for the reaction of chloropyrimidines with alcohols.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq.)
-
Alcohol nucleophile (1.1-1.5 eq.)
-
Strong base (e.g., NaH, t-BuOK) (1.1 eq.)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Carefully add the strong base (e.g., NaH) portion-wise to the alcohol solution at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the 4-chloropyrimidine derivative to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Data Summary Tables
Table 1: Influence of Reaction Conditions on Yield
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various amines | Ethanol | TEA | Reflux | N/A | Good | [10] |
| Anilines | Water | Acetic Acid (0.1 eq) | N/A | N/A | Good | [6] |
| Amines | DMF | K₂CO₃ | 80-120 | N/A | N/A | [3] |
| Alkyl/Aryl MgX | THF | None | Room Temp | N/A | Good to High | [7] |
Table 2: Regioselectivity in Di-substituted Pyrimidines
| Substrate | Nucleophile | C5-Substituent | Predominant Position of Attack | Reference |
| 2,4-Dichloropyrimidine | General Nucleophiles | H | C4 | [1][8] |
| 2,4-Dichloropyrimidine | General Nucleophiles | Electron-donating group at C6 | C2 | [1] |
| 2,4-Dichloropyrimidine | Tertiary Amines | Electron-withdrawing group | C2 | [1][9] |
| 2,4-Dichloropyrimidine | General Nucleophiles | Electron-withdrawing group | C4 | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Anhydrous Reaction Conditions for Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing pyrimidine hydrolysis by maintaining strict anhydrous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is pyrimidine hydrolysis and why is it a significant problem in my synthesis?
A1: Pyrimidine hydrolysis is a chemical reaction where water attacks the pyrimidine ring, leading to its cleavage or modification. This is a significant issue because water can act as a nucleophile, reacting with sensitive intermediates or starting materials to form unwanted byproducts, thereby reducing the yield of your desired compound.[1][2] For instance, in the Pinner pyrimidine synthesis, the imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of esters instead of the target pyrimidine.[3] In the case of saturated pyrimidines, the loss of aromaticity makes the C4 position a "hot spot" for water addition, which can initiate a cascade of reactions leading to ring-opening and even DNA strand breaks in biological contexts.[4][5]
Q2: My reaction is giving a low yield and my product is difficult to purify. Could hydrolysis be the cause?
A2: Yes, these are classic signs of unwanted side reactions, with hydrolysis being a primary suspect. Low yields are common when water is present, as it consumes starting materials and intermediates.[3][6] The formation of hydrolysis byproducts, such as N-acylureas or hydroxymethyl derivatives, can complicate purification efforts, leading to unexpected peaks in TLC or HPLC analyses.[2][6] Monitoring your reaction by TLC to track the consumption of starting materials and the appearance of new spots is a crucial diagnostic step.[6]
Q3: What are the essential steps to ensure my reaction is truly anhydrous?
A3: Achieving and maintaining anhydrous conditions requires a multi-faceted approach:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water from the glass surface.[7] This is best accomplished by oven-drying overnight at >100°C or by flame-drying the assembled apparatus under vacuum immediately before use.[7][8]
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous-grade solvents. Solvents can also be dried over activated molecular sieves for at least 12 hours.[3][7] Reagents, especially hygroscopic ones, should be fresh or dried in a desiccator over a strong drying agent like P₂O₅.[6][7]
-
Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[9] This involves using techniques like a Schlenk line or a glovebox to exclude atmospheric moisture.[7][8]
-
Use of Drying Agents: In some cases, desiccants like anhydrous magnesium sulfate can be added to the reaction, but this is less common than ensuring all components are dry beforehand.[9]
Q4: Can I use protic solvents like ethanol or methanol in my pyrimidine synthesis?
A4: The use of protic solvents depends entirely on the specific reaction and the stability of your pyrimidine derivatives. While anhydrous ethanol is a common solvent for reactions like the Biginelli or Pinner synthesis, it is crucial that the ethanol is strictly anhydrous.[3][6] For highly sensitive substrates, such as 2-(Chloromethyl)pyrimidine hydrochloride, protic solvents are not recommended as they are nucleophilic and can react with the compound, leading to degradation.[2] In such cases, aprotic solvents like DMF, DMSO, or dioxane are preferred, although you must still ensure they are anhydrous.[2][3]
Q5: How do I choose the most effective drying agent for my solvents or reaction work-up?
A5: The choice of drying agent depends on the solvent and the compounds in the solution. For drying organic layers during a work-up, common agents include anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄).[3][9] MgSO₄ is a slightly acidic, fine powder with a high capacity for water, while Na₂SO₄ is neutral and has a lower capacity.[10] For drying solvents prior to a reaction, molecular sieves are highly effective at trapping water.[1][8] It is critical to cap bottles of drying agents tightly as they can absorb moisture from the air.[10]
Troubleshooting Guide
Issue 1: Persistently Low Yield of the Desired Pyrimidine
-
Symptoms: The reaction does not proceed to completion, leaving significant unreacted starting materials. TLC/HPLC analysis shows weak product spots/peaks and strong starting material spots/peaks.
-
Primary Suspected Cause: Inadequate exclusion of water is leading to the hydrolysis of sensitive starting materials or key reaction intermediates.
-
Troubleshooting Steps:
-
Verify Anhydrous Setup: Re-evaluate your procedure for establishing anhydrous conditions. Are you flame-drying your glassware effectively? Is your inert gas supply dry?
-
Check Reagent and Solvent Purity: Use a freshly opened bottle of anhydrous solvent or distill/dry your solvent immediately before use. Ensure starting materials are pure and dry, as impurities can inhibit the reaction.[6][11]
-
Optimize Reaction Conditions: Suboptimal temperature can also lead to low conversion.[11] Gently increase the reaction temperature while carefully monitoring for any signs of product degradation by TLC.[6]
-
Consider Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by trace water.[1][11] In some cases, increasing the catalyst loading may be necessary.[11]
-
Issue 2: Formation of an Unexpected Major Byproduct
-
Symptoms: A significant new spot appears on the TLC plate, and purification yields a substantial amount of a compound that is not the desired product.
-
Primary Suspected Cause: The byproduct is likely a result of hydrolysis. For example, in reactions involving intermediates sensitive to nucleophilic attack, water can form hydroxylated byproducts.[2]
-
Troubleshooting Steps:
-
Isolate and Characterize: Purify the byproduct and characterize it using techniques like NMR and mass spectrometry to confirm its structure. This will help you definitively identify the side reaction pathway (e.g., hydrolysis, self-condensation).
-
Implement Stricter Anhydrous Protocol: The most critical mitigation strategy is to enforce strict anhydrous conditions.[3] This includes using a Schlenk line for all transfers of dry solvents and reagents.
-
Use Protecting Groups: If a specific functional group on the pyrimidine is susceptible to hydrolysis, consider using a protecting group. For example, N-acyl groups are commonly used to protect the exocyclic amino groups of cytosine and adenine in oligonucleotide synthesis.[12][13]
-
Data Presentation
Table 1: Representative Yield Comparison for a Pinner Pyrimidine Synthesis
| Condition | Solvent | Atmosphere | Yield (%) | Notes |
| Standard | Reagent-grade Ethanol | Air | 25% | Glassware was air-dried. No inert atmosphere was used. |
| Anhydrous | Anhydrous Ethanol (over sieves) | Nitrogen | 85% | Glassware was oven-dried. Reaction run under a positive pressure of N₂. |
This table illustrates the critical impact of anhydrous conditions on the yield of a sensitive pyrimidine synthesis.
Table 2: Properties of Common Solid Drying Agents
| Drying Agent | Formula | Capacity (water/g) | Speed | Acidity | Suitable For |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Neutral | General purpose, pre-drying |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Neutral & acidic solutions |
| Calcium Chloride | CaCl₂ | High | Fast | Lewis Acid | Hydrocarbons, ethers (not for alcohols, amines) |
| Molecular Sieves | (e.g., 3Å, 4Å) | High | Fast | Neutral | Super-drying solvents before reaction |
Experimental Protocols
Protocol 1: General Procedure for Moisture-Sensitive Pyrimidine Synthesis under Anhydrous Conditions
-
Glassware Preparation: Dry all necessary glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C overnight.
-
Apparatus Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Flame-Drying: Once assembled and cooled slightly, gently flame-dry the entire apparatus with a heat gun under high vacuum to remove any residual adsorbed water.
-
Inert Atmosphere: After flame-drying, backfill the apparatus with dry nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the reaction (a bubbler setup is recommended).
-
Reagent and Solvent Addition: Add the anhydrous solvent (e.g., distilled THF, dioxane) via a dry syringe through a rubber septum.[3] Dissolve the pyrimidine precursor and other solid reagents, which should have been dried in a vacuum desiccator.[7] Add any liquid reagents dropwise via a syringe or an addition funnel.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature. Monitor its progress by periodically taking small aliquots via syringe and analyzing them with TLC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Drying and Purification: Wash the combined organic layers with brine to remove the bulk of the water.[10] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Hydrolysis pathway of a reactive pyrimidine intermediate.
Caption: Experimental workflow for setting up anhydrous reactions.
Caption: Troubleshooting logic for low yield in pyrimidine synthesis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal formation at the C4 positions of the saturated thymine of spore photoproduct and dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. fiveable.me [fiveable.me]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, representing a class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] The versatility of the pyrimidine scaffold has led to its incorporation into a multitude of clinically significant drugs, targeting a diverse range of diseases.[3][4] This guide provides a comparative analysis of the biological activity of various pyrimidine derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, supported by experimental data.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinases.[1][7]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.
| Compound ID | Chemical Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | 2-((4-((4-(dimethylamino)naphthalen-1-yl)diazenyl)phenyl)amino)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | HCT-116 (Colon) | 3.37 | [5][7][8] |
| HepG-2 (Liver) | 3.04 | [5][7][8] | ||
| MCF-7 (Breast) | 4.14 | [5][7][8] | ||
| A549 (Lung) | 2.4 | [5][7][8] | ||
| RDS 3442 (1a) | N-(3-chlorophenyl)-6-((3-(diethylamino)propyl)amino)pyrimidin-4-amine | Glioblastoma, Triple-Negative Breast Cancer, Colon Adenocarcinoma | Potent inhibitor of replication | [9] |
| 2a | N-benzyl counterpart of RDS 3442 | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinomas, Colon Cancer | 5-8 (at 48h) | |
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Liver) | 3.56 | [6] |
| A549 (Lung) | 5.85 | [6] | ||
| MCF-7 (Breast) | 7.68 | [6] | ||
| 11e | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | 1.14 | [10] |
| MCF-7 (Breast) | 1.54 | [10] | ||
| 10c | 5,6,7,8-tetrahydroprodo[3,4-d]pyrimidine derivative | Panc1 (Pancreatic) | 1.40 | [11] |
Signaling Pathway Inhibition: EGFR
A significant number of anticancer pyrimidine derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Pyrimidine-Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrimidine and furan rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine-furan derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
Furo[2,3-d]pyrimidine derivatives have emerged as a prominent scaffold in the development of potent anticancer agents, primarily through the inhibition of critical protein kinases involved in cancer cell proliferation and survival.
Epidermal Growth factor Receptor (EGFR) Inhibition
Several studies have focused on the development of furo[2,3-d]pyrimidines as EGFR inhibitors. The SAR studies reveal that substitutions at the C4 and C5 positions of the furo[2,3-d]pyrimidine core are crucial for potent activity.
Table 1: Comparative EGFR and Cellular Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | R1 (at C4) | R2 (at C5) | EGFR IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Aminophenyl | Methyl | 15.5 | - | - | [1] |
| 1b | 4-Aminophenyl | Ethyl | 283 | - | - | [1] |
| 1c | 4-Aminophenyl | Phenyl | 7.1 | - | - | [1] |
| 1d | 4-Aminophenyl | 4-Methoxyphenyl | 3.1 | - | - | [1] |
| 2a | - | - | 121 | T-47D | - | [2] |
| 3a | - | - | 700 | HepG2 | 0.70 | [3] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell growth.
The data suggests that an amino group at the C4 position is favorable for activity. Furthermore, the nature of the substituent at the C5 position significantly influences the inhibitory potency against EGFR. Aromatic substitutions at C5, particularly a 4-methoxyphenyl group (Compound 1d), led to the most potent EGFR inhibition in this series.[1]
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Furo[2,3-d]pyrimidine derivatives have been investigated as dual PI3K/AKT inhibitors.
Table 2: PI3Kα/β and AKT Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | AKT IC50 (µM) | Cell Line (Breast) | GI50 (µM) | Reference |
| 4a | 0.175 ± 0.007 | 0.071 ± 0.003 | 0.411 ± 0.02 | HS 578T | 1.51 | [4][5] |
GI50 is the concentration that causes 50% growth inhibition.
Compound 4a demonstrated potent dual inhibition of PI3K and AKT, translating to significant growth inhibition in breast cancer cell lines.[4][5] This highlights the potential of this scaffold in targeting multiple nodes within a key cancer signaling pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Furo[2,3-d]pyrimidines have also been explored as VEGFR-2 inhibitors.
Table 3: VEGFR-2 Inhibitory and Antiproliferative Activities of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | VEGFR-2 IC50 (nM) | Cell Line (Colon) | IC50 (µM) | Cell Line (Lung) | IC50 (µM) | Reference |
| 5a | 57.1 | HT-29 | 21.4 | A549 | 14.5 | [6] |
| 5b | 42.5 | HT-29 | 8.51 | A549 | 6.66 | [6] |
| 5c | 52.5 | HT-29 | 12.1 | A549 | 10.1 | [6] |
| Sorafenib | 41.1 | HT-29 | 8.78 | A549 | 6.60 | [6] |
The data indicates that furo[2,3-d]pyrimidine derivatives can effectively inhibit VEGFR-2 at nanomolar concentrations. Compound 5b showed potency comparable to the multi-kinase inhibitor drug, Sorafenib, in both enzymatic and cellular assays.[6]
Antimicrobial Activity
Pyrimidine-furan hybrids have also demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR in this area often focuses on the substituents on both the pyrimidine and furan rings, as well as the linker connecting them.
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan-Based Pyrimidine-Thiazolidinone Derivatives
| Compound ID | R Group | E. coli | P. aeruginosa | S. aureus | S. pyogenes | C. albicans | A. niger | Reference |
| 6a | 2-NO2 | 250 | 100 | 100 | 100 | 100 | >1000 | [7] |
| 6d | 4-Cl | 250 | 250 | 125 | 125 | 250 | 100 | [7] |
| 6e | 2,4-diCl | 500 | 250 | 250 | 125 | 250 | 100 | [7] |
| 6k | 4-N(CH3)2 | 12.5 | 500 | 250 | 250 | 100 | 500 | [7] |
| Ciprofloxacin | - | 6.25 | 6.25 | 12.5 | 12.5 | - | - | [7] |
| Griseofulvin | - | - | - | - | - | 100 | 100 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.
The results show that the nature of the substituent on the aryl ring attached to the thiazolidinone moiety plays a significant role in the antimicrobial activity. Compound 6k , with a dimethylamino group, exhibited the most potent activity against E. coli.[7] Several compounds also showed notable antifungal activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR)
The inhibitory activity of the compounds against EGFR tyrosine kinase can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[8]
-
Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in the kinase assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction : In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of a master mix containing the peptide substrate and ATP. Initiate the reaction by adding 10 µL of diluted recombinant EGFR enzyme. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis : Measure the luminescence using a plate-reading luminometer. Subtract the background luminescence and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Incubation : Replace the culture medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for an additional 2-4 hours.
-
Formazan Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement and Data Analysis : Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[9]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution : Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-furan compounds.
Caption: PI3K/AKT signaling pathway targeted by pyrimidine-furan compounds.
Caption: General experimental workflow for SAR studies of pyrimidine-furan compounds.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrimidine Derivatives: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of pyrimidine derivatives is a critical endeavor in medicinal chemistry and drug discovery, owing to the prevalence of the pyrimidine scaffold in a multitude of biologically active compounds. This guide provides an objective comparison of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted synthesis. By presenting key performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate method for their synthetic needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often presents significant advantages over conventional heating methods. These advantages typically include dramatically reduced reaction times, improved reaction yields, and enhanced purity of the final products. The following table summarizes quantitative data for the synthesis of various pyrimidine derivatives, highlighting the differences between the two approaches.
| Product | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | Conventional | Guanidine-HCl, Organic Solvent | Longer (hours) | 94 | [1] |
| Microwave | CaCl2, Solvent-free | Shorter (minutes) | 86 | [1] | |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Guanidine-HCl, Organic Solvent | Longer (hours) | 93 | [1] |
| Microwave | CaCl2, Solvent-free | Shorter (minutes) | 83 | [1] | |
| 2-Amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Guanidine-HCl, Organic Solvent | Longer (hours) | 90 | [1] |
| Microwave | CaCl2, Solvent-free | Shorter (minutes) | 72 | [1] | |
| Various Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | Conventional | Acid Catalyst, Ethanol | 3 hours | 15-25 | [2][3] |
| Microwave | Acid-functionalized mesoporous polymer, Solvent-free | 10 minutes | 89-98 | [3] | |
| Various Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | Conventional | Sulfamic acid, Ethanol | Hours | - | [4] |
| Microwave | Sulfamic acid, Solvent-free | Minutes | Excellent | [4] | |
| 2-Aminodihydropyrimidines (Biginelli Reaction) | Conventional | - | Longer (hours) | - | [5] |
| Microwave | Guanidine hydrochloride, Ethanol | 10 minutes | 36-91 | [5] |
Experimental Protocols: The Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone for the synthesis of dihydropyrimidinones, a key class of pyrimidine derivatives. Below are detailed methodologies for performing this reaction using both conventional heating and microwave irradiation.
Classical Biginelli Reaction (Conventional Heating)
This protocol represents a traditional approach to the Biginelli reaction.
Reactants:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is prepared in a round-bottom flask.
-
The mixture is refluxed at an appropriate temperature for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and then with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[2]
Microwave-Assisted Biginelli Reaction
This protocol demonstrates the significant acceleration and efficiency of microwave-assisted synthesis.
Reactants:
-
Aromatic Aldehyde: 1 mmol
-
β-Ketoester: 1 mmol
-
Urea or Thiourea: 1.2 mmol
-
Catalyst: Acid-functionalized mesoporous polymer (6 wt. % with respect to the aldehyde)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a microwave-safe reaction vessel.
-
The reaction is carried out under solvent-free conditions.
-
The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 80 °C) and power (e.g., 50 W) for a short duration (typically 5-15 minutes).[3]
-
The progress of the reaction can be monitored by TLC after cooling the vessel.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically of high purity and can be isolated by simple filtration and washing. Further purification, if necessary, can be done by recrystallization.[3]
Visualizing the Process: Experimental Workflow and Reaction Mechanism
To better understand the procedural differences and the underlying chemistry, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the mechanism of the Biginelli reaction.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted pyrimidine synthesis.
Caption: A simplified mechanism of the Biginelli reaction for the synthesis of dihydropyrimidinones.
Conclusion
The choice between conventional heating and microwave-assisted synthesis for pyrimidine derivatives depends on various factors, including the desired reaction scale, available equipment, and the specific synthetic target. However, the data strongly suggests that microwave irradiation offers a significantly more efficient, rapid, and often higher-yielding alternative to traditional methods. For researchers in the fast-paced environment of drug discovery and development, the adoption of microwave technology can lead to accelerated timelines for the synthesis and screening of novel pyrimidine-based compounds. The simplified work-up procedures associated with microwave synthesis also contribute to a more environmentally friendly and sustainable approach to chemical synthesis.[4][6]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. jk-sci.com [jk-sci.com]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
Furan-Based Drug Candidates: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the cytotoxicity of several furan-based drug candidates against various cancer cell lines. The data presented herein is supported by detailed experimental protocols and visualizations of key signaling pathways to aid in the evaluation and selection of promising compounds for further development.
Comparative Cytotoxicity Data
The cytotoxic potential of furan-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of furan derivatives against various cancer cell lines.
| Compound Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [2] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [2] |
| Furan-Fused Chalcone | Furan-fused derivative of 9 | HL60 (Leukemia) | 17.2 | [3] |
| Furan-Fused Chalcone | Isomer 1 (6a) of Asymmetrical dihydroxychalcone | HL60 (Leukemia) | 20.9 | [3] |
| Furan-Fused Chalcone | Asymmetrical dihydroxychalcone (7) | HL60 (Leukemia) | 59.6 | [3] |
| Furan-Fused Chalcone | Isomer 2 (6s) of Asymmetrical dihydroxychalcone | HL60 (Leukemia) | 70.8 | [3] |
| Furan-Fused Chalcone | 2',4'-dihydroxychalcone (Reference) | HL60 (Leukemia) | 305 | [3] |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [4] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [4] |
| 5-Nitrofuran-Isatin Hybrid | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [1] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density, incubation time, and the specific assay used.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. The following are detailed methodologies for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5]
Workflow of the MTT cytotoxicity assay.
Caption: General workflow for an in vitro MTT cytotoxicity screening assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for another 24 to 72 hours.[2][3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[3]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
Mechanisms of Action: Induction of Apoptosis
Many furan-based derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism is the intrinsic (mitochondrial) pathway of apoptosis.[2][5]
Intrinsic Apoptosis Pathway
Certain furan-based compounds have been shown to induce apoptosis by modulating the levels of key regulatory proteins. For instance, some derivatives can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptotic cell death.[5][6]
Caption: Intrinsic apoptosis pathway induced by certain furan derivatives.
Inhibition of PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[7] Its overactivation is a common feature in many cancers, making it a key target for anticancer drug development.[8] Some natural products containing furan-like structures have been shown to inhibit this pathway. For example, the dietary flavonoid fisetin has been found to suppress PI3K/Akt and mTOR signaling in non-small cell lung cancer cells.[7] Fisetin treatment leads to a decrease in the expression of PI3K subunits (p85 and p110) and inhibits the phosphorylation of Akt and mTOR, as well as their downstream targets like p70S6K1 and 4E-BP1.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by certain furan-based compounds.
Conclusion
Furan-based drug candidates represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of these molecules. Further investigation into their mechanisms of action, particularly their effects on key signaling pathways like apoptosis and PI3K/Akt/mTOR, will be crucial for the development of novel and effective anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro testing of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde against cancer cell lines
A detailed guide for researchers and drug development professionals on the cytotoxic potential of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde and its analogs against various cancer cell lines, benchmarked against the established chemotherapeutic agent, Doxorubicin.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Heterocyclic compounds, particularly those integrating furan and pyrimidine moieties, have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the in-vitro cytotoxic effects of compounds based on the this compound scaffold against common cancer cell lines. While specific data for the titular compound is limited, this guide leverages available information on structurally related furan and pyrimidine derivatives to offer valuable insights for researchers in the field. The performance of these derivatives is compared against Doxorubicin, a widely used anticancer drug, to provide a relevant benchmark for their potential therapeutic efficacy.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for various furan and pyrimidine derivatives, alongside Doxorubicin, against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a broad overview of the potential of this class of compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Furan-Pyrimidine Analogs | ||
| Furo[2,3-d]pyrimidine derivative (7b) | A549 (Lung Carcinoma) | 6.66[1] |
| Furo[2,3-d]pyrimidine derivative (7b) | HT-29 (Colon Carcinoma) | 8.51[1] |
| Furo[2,3-d]pyrimidine derivative (7b) | MCF-7 (Breast Adenocarcinoma) | 6.72[1] |
| Furo[2,3-d]pyrimidine derivative (4c) | MCF-7 (Breast Adenocarcinoma) | 11.4[1] |
| Furo[2,3-d]pyrimidine derivative (7c) | MCF-7 (Breast Adenocarcinoma) | 9.06[1] |
| Doxorubicin (Positive Control) | ||
| Doxorubicin | A549 (Lung Carcinoma) | > 20[2][3][4] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 2.5[2][3][4] |
| Doxorubicin | HeLa (Cervical Carcinoma) | 2.92[2] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.18[2] |
Note: The IC50 values for Doxorubicin can vary between studies due to different experimental conditions. The provided values represent a selection from the available literature.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is representative of the methods used to generate the cytotoxicity data presented in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (this compound or analogs) and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (typically 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or Doxorubicin. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Potential Mechanisms
To aid in the understanding of the experimental process and the potential biological pathways affected by these compounds, the following diagrams are provided.
Caption: A flowchart of the MTT assay workflow for determining cytotoxicity.
While the precise mechanism of action for this compound is not yet fully elucidated, related pyrimidine derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential signaling pathways targeted by pyrimidine-based anticancer agents.
Conclusion
The in-vitro data for furan and pyrimidine derivatives suggest that this chemical scaffold holds significant promise for the development of novel anticancer agents. The cytotoxic activities observed against various cancer cell lines, in some cases comparable to or exceeding that of the standard drug Doxorubicin (particularly in resistant cell lines like A549), warrant further investigation. Future studies should focus on elucidating the precise mechanism of action of this compound and optimizing its structure to enhance potency and selectivity. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Synthesized Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel furan derivatives is a cornerstone of modern medicinal chemistry and materials science. The furan scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. Rigorous validation of the chemical structure of these synthesized molecules is a critical step to ensure their identity, purity, and to understand their structure-activity relationships. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of furan derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The unequivocal determination of a synthesized furan derivative's structure relies on the synergistic use of several analytical techniques. Each method provides unique and complementary information. Below is a summary of the expected data from key analytical methods for a hypothetical substituted furan derivative.
| Analytical Technique | Information Provided | Typical Data for a Substituted Furan Derivative | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment and connectivity | Chemical shifts (δ) for furan ring protons: α-protons (~7.4 ppm), β-protons (~6.3 ppm). Coupling constants reveal substitution patterns. | Provides detailed information on the hydrogen framework and stereochemistry.[1][2] | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Carbon skeleton | Chemical shifts (δ) for furan ring carbons: α-carbons (~142 ppm), β-carbons (~110 ppm). | Defines the number and type of carbon atoms. | Lower sensitivity than ¹H NMR; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns provide clues about the structure.[1] | High sensitivity; determines molecular formula with high resolution MS.[3] | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Functional groups | Characteristic peaks for the furan ring (e.g., C-O-C stretching around 1079 cm⁻¹).[4] Other peaks indicate the presence of substituents (e.g., C=O, N-H). | Quick and non-destructive; excellent for identifying functional groups. | Provides limited information on the overall molecular structure. |
| UV-Visible Spectroscopy | Electronic conjugation | Absorption maximum (λmax) related to the extent of the π-conjugated system. Substituents can cause shifts in λmax.[1] | Simple and rapid; useful for analyzing conjugated systems. | Provides limited structural information on its own. |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths, bond angles, and stereochemistry in the solid state.[5][6] | Provides the definitive, unambiguous 3D structure.[7] | Requires a suitable single crystal, which can be challenging to obtain.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified furan derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the spectrometer.
-
Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure.[2][8]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[1] Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the solvent or TMS peak. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the furan derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) of high purity.[1]
-
Data Acquisition : Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The choice of technique depends on the analyte's properties. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common technique. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a drop can be placed on a salt plate (e.g., NaCl).
-
Data Acquisition : Record a background spectrum of the empty ATR crystal or clean salt plate.[2] Then, acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
-
Crystal Growth : Grow a single crystal of the furan derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[5]
-
Data Collection : Mount the crystal on a goniometer in the X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[7]
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[7]
Mandatory Visualization: Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized furan derivative, highlighting the interplay between different analytical techniques.
Caption: A logical workflow for the structural validation of synthesized furan derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray crystal structure determination of furanomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Bioisosteric Replacement Strategies for the Furan Ring in Drug Design
For drug development professionals, the furan ring presents a classic dilemma. While a valuable scaffold found in numerous pharmacologically active compounds, its susceptibility to metabolic activation is a significant liability.[1][2] The furan moiety can undergo oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive and potentially toxic α,β-unsaturated dialdehyde intermediates.[3][4] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, triggering cellular damage and toxicity, including hepatotoxicity.[3][5][6]
Consequently, the bioisosteric replacement of the furan ring is a critical strategy in medicinal chemistry to mitigate metabolic risks while retaining or enhancing desired pharmacological activity.[1] This guide provides a comparative analysis of common furan bioisosteres, supported by quantitative data and detailed experimental protocols for their evaluation.
Metabolic Liability of the Furan Ring
The primary driver for replacing a furan ring is its metabolic instability. The process, mediated largely by CYP enzymes, transforms the relatively inert furan into a chemically aggressive species. This metabolic activation pathway is a key consideration in the safety assessment of any furan-containing drug candidate.
Performance Comparison of Furan Bioisosteres
The selection of a suitable bioisostere involves a careful balance of physicochemical and pharmacological properties. The goal is to replace the furan "soft spot" with a more metabolically robust ring system that preserves the necessary interactions with the biological target. Thiophene, pyrrole, thiazole, and pyridine are among the most frequently employed replacements.[3][7]
The following table summarizes the general effects of replacing a furan ring with common bioisosteres, based on trends observed in medicinal chemistry. The exact quantitative impact is highly dependent on the specific molecular scaffold and substitution patterns.
| Bioisostere | Key Physicochemical Changes | Impact on Metabolic Stability | Potential Effect on Potency (IC₅₀) | Common Safety Considerations |
| Furan | Electron-rich H-bond acceptor | Metabolic liability due to oxidation | Baseline | Formation of reactive metabolites |
| Thiophene | Less electron-rich than furan, similar size. Can act as an H-bond acceptor.[8] | Generally increased ; S-oxidation can occur but is often less problematic than furan oxidation.[8] | Often maintained or slightly altered. | Can undergo S-oxidation to reactive S-oxides.[8] |
| Pyrrole | Possesses an N-H H-bond donor, more polar. | Stability is context-dependent; N-H can be a site for metabolism or conjugation. | Can increase or decrease depending on the importance of H-bond donation. | Potential for different metabolic pathways via the nitrogen atom. |
| Thiazole | Introduces a nitrogen atom, modulating electronics and polarity. Less prone to oxidation.[9][10] | Typically increased compared to furan. The ring is more electron-deficient. | Can be maintained or improved; offers a vector for H-bonding.[11] | Generally considered a stable and safe replacement. |
| Pyridine | Significantly more polar and electron-deficient. Basic nitrogen acts as an H-bond acceptor.[9] | Significantly increased due to ring electronics being less favorable for oxidation. | Often requires re-optimization of surrounding groups to maintain potency. | Can introduce basicity, affecting solubility and off-target effects (e.g., hERG).[9] |
A General Workflow for Bioisosteric Replacement
A systematic approach is essential for successfully implementing a bioisosteric replacement strategy. The process involves identifying the metabolic liability, selecting and synthesizing appropriate analogs, and conducting a comprehensive panel of assays to evaluate the new compounds.
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing furan-containing compounds with their bioisosteric analogs. Below are detailed protocols for three key in vitro assays used in this evaluation.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[12][13]
-
Materials and Reagents:
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).
-
Pooled Human Liver Microsomes (HLM).
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and collection plate.
-
Incubator shaker set to 37°C.
-
-
Experimental Procedure:
-
Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[14]
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of the collection plate containing cold acetonitrile with an internal standard.[14]
-
Include control incubations: one without NADPH to check for non-CYP degradation and one without the test compound as a background control.[14]
-
Once all time points are collected, centrifuge the collection plate to pellet precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound.
-
Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses a compound's potential to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[15]
-
Materials and Reagents:
-
Mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[16]
-
Appropriate cell culture medium and supplements.
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Test compound, vehicle control (e.g., DMSO), and a positive control (e.g., E-4031).[16]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[17][18]
-
-
Experimental Procedure:
-
Culture hERG-expressing cells according to standard protocols and harvest for the experiment.
-
Prepare serial dilutions of the test compound in the extracellular solution. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Load the cells, solutions, and compound plate onto the automated patch-clamp system.
-
The system will establish a whole-cell patch-clamp configuration. Only cells meeting quality control criteria (e.g., seal resistance >100 MΩ) are used.[16]
-
Apply a specific voltage-clamp protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[17]
-
Record a stable baseline hERG current in the vehicle solution.
-
Sequentially apply increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).[16]
-
Measure the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[17]
-
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[19][20]
-
Materials and Reagents:
-
Selected cell line (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compound and vehicle control (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[19]
-
96-well cell culture plates.
-
Microplate reader.
-
-
Experimental Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[23] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of approximately 570 nm.[19]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
-
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi-goniofufurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrimidine and Pyridine Scaffolds in Anti-inflammatory Drug Discovery: A Comparative Analysis
A detailed examination of pyrimidine derivatives and their pyridine analogues reveals distinct and overlapping mechanisms in the modulation of inflammatory pathways. Both heterocyclic scaffolds have yielded potent anti-inflammatory agents, with their efficacy largely dependent on specific structural modifications. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers in the strategic design of next-generation anti-inflammatory therapeutics.
At their core, pyrimidine and pyridine are nitrogen-containing aromatic rings. Pyrimidine is a diazine with two nitrogen atoms at positions 1 and 3, while pyridine contains a single nitrogen atom.[1][2] This fundamental difference in their electronic and structural properties influences their ability to interact with biological targets, leading to variations in their anti-inflammatory profiles. Both classes of compounds primarily exert their anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]
At a Glance: Pyridine vs. Pyrimidine Derivatives
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | Single nitrogen-containing six-membered aromatic ring. | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[2] |
| Primary Anti-Inflammatory Mechanisms | Inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes; modulation of NF-κB and MAPK signaling pathways.[1] | Inhibition of COX enzymes (often with COX-2 selectivity), NO production, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); also involved in modulating NF-κB and MAPK signaling pathways.[1][3] |
| Reported Efficacy | Varies depending on the specific derivative, with some demonstrating potent inhibition of inflammatory markers comparable to standard drugs.[1] | A broad range of derivatives have been synthesized and tested, with many exhibiting potent anti-inflammatory effects, in some cases superior to existing NSAIDs.[1] |
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative pyridine and pyrimidine derivatives from various studies.
In Vitro Anti-Inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Compound | IC50 (µM) | Reference |
| Pyridine | 7a | 76.6 | [4] |
| Pyridine | 7f | 96.8 | [4] |
| Pyrimidine | 9a | 83.1 | [4] |
| Pyrimidine | 9d | 88.7 | [4] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine | 5 | - | 0.04 ± 0.09 | - | [3] |
| Pyrimidine | 6 | - | 0.04 ± 0.02 | - | [3] |
| Pyrimidine | 7 | 95.0 - >100 | 0.36 | >263 | [2] |
| Pyrimidine | 9 | 95.0 - >100 | 0.29 | >327 | [2] |
| Pyrimidine | L1 | >100 | 2.5 ± 0.2 | >40 | [5] |
| Pyrimidine | L2 | >100 | 2.8 ± 0.3 | >35.7 | [5] |
| Pyridine | 3f (Celecoxib-inspired) | 21.8 | 9.2 | 2.37 | [6] |
| Reference Drug | Celecoxib | - | 0.04 ± 0.01 | - | [3] |
| Reference Drug | Indomethacin | 0.21 | 2.60 | 0.08 | [2] |
| Reference Drug | Piroxicam | 1.5 ± 0.1 | 15.2 ± 1.1 | 0.1 | [5] |
| Reference Drug | Meloxicam | 10.5 ± 0.9 | 1.9 ± 0.2 | 5.5 | [5] |
In Vivo Anti-Inflammatory Activity
Table 3: Carrageenan-Induced Paw Edema in Rats (% Inhibition)
| Compound Class | Compound | Dose (mg/kg) | % Inhibition | Reference |
| Pyrimidine | 2c | 100 | 48.2 (at 3h) | [7] |
| Pyrimidine | 3c | 100 | 62.1 (at 4h) | [7] |
| Pyrimidine | 4b | 100 | 65.5 (at 4h) | [7] |
| Pyrimidine | 5b | 100 | 44.8 (at 3h) | [7] |
| Pyrimidine | 21 | 50 | > Ibuprofen | [2] |
| Pyrimidine-Pyridine Hybrid | 25 | - | 74% (at 1h) | [2] |
| Pyridine | R4 | - | Significant reduction (p < 0.001) | [8] |
| Pyridine | R6 | - | Significant reduction | [8] |
| Reference Drug | Ibuprofen | 100 | 58.6 (at 3h) | [7] |
| Reference Drug | Diclofenac Sodium | 50 | - | [9] |
Signaling Pathways and Mechanisms of Action
Both pyrimidine and pyridine derivatives modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents - ProQuest [proquest.com]
Comparative Analysis of Pyrimidine-Benzofuran Hybrids as Microbial Enzyme Inhibitors
Researchers have increasingly turned to the synthesis of hybrid molecules that combine the structural features of pyrimidine and benzofuran, aiming to leverage the biological activities of both moieties. Recent studies have focused on evaluating these hybrids as inhibitors of essential microbial enzymes through in silico docking simulations, complemented by in vitro antimicrobial testing. This approach accelerates the identification of promising drug candidates by predicting their binding interactions at the molecular level.
This guide provides a comparative overview of the performance of various pyrimidine-benzofuran hybrids against microbial enzymes such as Glucosamine-6-Phosphate (GlcN-6-P) synthase, E. coli Topoisomerase IV, and Mycobacterium tuberculosis enoyl-ACP reductase.
Performance Comparison of Pyrimidine-Benzofuran Hybrids
The efficacy of synthesized pyrimidine-benzofuran hybrids has been quantified through molecular docking studies, which calculate the binding energy between the compound and its target enzyme, and through in vitro assays that determine the minimum inhibitory concentration (MIC) required to halt microbial growth.
Docking Performance against Microbial Enzymes
The binding energy is a critical parameter in docking studies, with a more negative value indicating a stronger and more stable interaction between the ligand (the hybrid compound) and the enzyme's active site.
Table 1: Docking Performance of Pyrimidine-Benzofuran Hybrids against GlcN-6-P Synthase
| Compound ID | Structure | Binding Energy (kcal/mol) |
| 5a | Thioxopyrimidine-benzofuran hybrid with thiophene substituent | -8.54 |
| 5c | Thioxopyrimidine-benzofuran hybrid with bromo-substituted benzofuran | -8.32 |
| 4a | Hydroxypyrimidine-benzofuran hybrid with thiophene substituent | -7.98 |
| 6a | Aminopyrimidine-benzofuran hybrid with thiophene substituent | -7.92 |
| 4b | Hydroxypyrimidine-benzofuran hybrid with methyl-substituted thiophene | -7.84 |
| 5d | Thioxopyrimidine-benzofuran hybrid with chloro-substituted benzofuran | -7.81 |
| 4c | Hydroxypyrimidine-benzofuran hybrid with bromo-substituted benzofuran | -7.69 |
Table 2: Docking Scores of Pyrimidine-Benzofuran Hybrids against E. coli Topoisomerase IV and M. tuberculosis Enoyl-ACP Reductase [1]
| Compound ID | Docking Score (E. coli Topoisomerase IV) | Docking Score (M. tuberculosis Enoyl-ACP Reductase) |
| 4c | -6.84 | -8.45 |
| 4d | -6.47 | -8.21 |
| 4e | -6.98 | -8.53 |
| 4a | -6.12 | -7.98 |
| 4b | -6.33 | -8.12 |
Antimicrobial Activity
The in vitro antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. A lower MIC value indicates greater potency.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine-Benzofuran Hybrids
| Compound ID | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |
| 5a | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 5c | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| 4a | 12.5 | 25 | 25 | 50 | 25 | 50 |
| 6a | 12.5 | 25 | 50 | >100 | 25 | 50 |
| Streptomycin | 6.25 | 6.25 | 6.25 | 12.5 | - | - |
| Fluconazole | - | - | - | - | 12.5 | 6.25 |
Experimental Protocols
The following sections detail the methodologies used in the cited studies for molecular docking and antimicrobial screening.
Molecular Docking Protocol (AutoDock) for GlcN-6-P Synthase[1]
-
Ligand Preparation: The 2D structures of the pyrimidine-benzofuran hybrids were drawn using ChemDraw and converted to 3D structures using the PRODRG server. Non-polar hydrogen atoms were merged, and Gasteiger charges were assigned using AutoDock Tools (ADT) 1.5.6.
-
Protein Preparation: The X-ray crystal structure of GlcN-6-P synthase (PDB ID: 1XFF) was obtained from the Protein Data Bank. All water molecules and heteroatoms were removed. Polar hydrogen atoms were added, and Gasteiger charges were assigned using ADT.
-
Docking Simulation: Automated docking was performed using AutoDock. The specific grid parameters and search algorithms were determined by the software's standard protocols to ensure a comprehensive search of the ligand's conformational space within the enzyme's active site.
Molecular Docking Protocol (Schrödinger) for Topoisomerase IV and Enoyl-ACP Reductase[2]
While the specific parameters were not detailed in the primary text, a representative protocol using the Schrödinger suite involves:
-
Protein Preparation: The crystal structures of E. coli Topoisomerase IV and M. tuberculosis enoyl-ACP reductase were prepared using the Protein Preparation Wizard in Maestro. This includes adding hydrogens, assigning bond orders, and performing a restrained minimization.
-
Ligand Preparation: The synthesized compounds were prepared using LigPrep, generating various tautomers and ionization states at a physiological pH.
-
Grid Generation: A receptor grid was generated around the active site of each enzyme.
-
Docking: The prepared ligands were docked into the receptor grid using the Glide module, typically in Standard Precision (SP) or Extra Precision (XP) mode to balance between speed and accuracy.
Antimicrobial Screening Protocol[1]
The in vitro antimicrobial activity was determined using the agar well diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Well Diffusion Assay: Nutrient agar plates were inoculated with the test microorganisms. Wells were punched into the agar, and a specific concentration of the test compound dissolved in DMSO was added to each well. The plates were incubated, and the diameter of the inhibition zone was measured.
-
Broth Microdilution Assay: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate with the appropriate broth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.
Visualizing the Research Workflow
The general workflow for the synthesis, screening, and in silico evaluation of pyrimidine-benzofuran hybrids can be visualized as a logical progression from chemical synthesis to biological and computational analysis.
Concluding Remarks
The docking studies of pyrimidine-benzofuran hybrids with various microbial enzymes consistently demonstrate their potential as effective inhibitors. The binding energies and docking scores, particularly for compounds targeting GlcN-6-P synthase and M. tuberculosis enoyl-ACP reductase, are comparable to or better than some standard antimicrobial agents. The correlation between strong binding affinities in silico and low MIC values in vitro, as seen with compounds like 5a and 5c, validates the use of computational methods in guiding the synthesis of more potent antimicrobial drugs.
The detailed experimental protocols provided herein offer a basis for researchers to replicate and build upon these findings. The logical workflow, from synthesis to computational analysis, represents a robust paradigm for modern drug discovery. The pyrimidine-benzofuran scaffold is a promising platform for the development of next-generation antimicrobial agents, and further optimization of these hybrids could lead to the discovery of novel therapeutics to combat microbial infections.
References
A Researcher's Guide to Spectroscopic Characterization of Furan-2-carbaldehyde Derivatives
For researchers and professionals in drug development and organic chemistry, the unambiguous identification of synthesized compounds is critical. Furan-2-carbaldehyde and its derivatives are important precursors in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the spectroscopic data for furan-2-carbaldehyde and its derivatives with various substituents at the 5-position, offering a practical reference for their characterization. The guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Complementary Spectroscopic Techniques for Structural Elucidation
The structural confirmation of furan-2-carbaldehyde derivatives relies on the synergistic use of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Together, these methods provide a comprehensive structural analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for furan-2-carbaldehyde and a selection of its 5-substituted derivatives. These derivatives were chosen to illustrate the effect of electron-donating (e.g., -CH₃, -CH₂OH) and electron-withdrawing (e.g., -NO₂) groups on the spectroscopic properties.
¹H NMR Spectral Data (CDCl₃, ppm)
The chemical shifts of the furan ring protons are sensitive to the electronic nature of the substituent at the 5-position. Electron-withdrawing groups generally cause a downfield shift of the ring protons, while electron-donating groups lead to an upfield shift.
| Compound | Aldehyde-H (s) | H-3 (d) | H-4 (d) | 5-Substituent Protons |
| Furan-2-carbaldehyde | 9.64 | 7.70 | 6.60 | - |
| 5-Methylfuran-2-carbaldehyde | 9.51 | 7.19 | 6.23 | 2.41 (s, 3H) |
| 5-Hydroxymethylfuran-2-carbaldehyde[1][2] | 9.58[1] | 7.21[1] | 6.51[1] | 4.71 (s, 2H)[1] |
| 5-Nitrofurfural | - | - | - | - |
¹³C NMR Spectral Data (CDCl₃, ppm)
Similar to ¹H NMR, the chemical shifts of the furan ring carbons in ¹³C NMR are influenced by the substituent at the 5-position. The carbonyl carbon of the aldehyde group typically resonates around 175-180 ppm.[3]
| Compound | C=O | C2 | C5 | C3 | C4 | 5-Substituent Carbons |
| Furan-2-carbaldehyde[4] | 177.9 | 152.9 | 148.1 | 121.1 | 112.6 | - |
| 5-Methylfuran-2-carbaldehyde | - | - | - | - | - | - |
| 5-Hydroxymethylfuran-2-carbaldehyde[1][2] | 177.9[1] | 152.4[1] | 160.8[1] | 123.1[1] | 110.1[1] | 57.7[1] |
| 5-Nitrofurfural | - | - | - | - | - | - |
Infrared (IR) Spectral Data (cm⁻¹)
The IR spectrum provides valuable information about the functional groups present in the molecule. The strong carbonyl (C=O) stretching vibration of the aldehyde is a characteristic feature. Conjugation with the furan ring lowers the frequency of this band compared to a typical saturated aldehyde.[5]
| Compound | ν(C=O) | ν(C-H) aldehyde | ν(C=C) furan | Other Key Bands |
| Furan-2-carbaldehyde[4] | 1687, 1668 | 2847-2715 | - | - |
| 5-Propylfuran-2-carbaldehyde[5] | 1710-1685 | 2830-2695 | 1580-1520 | ν(C-O-C) ~1250 |
| 5-(2-Bromophenyl)furan-2-carboxaldehyde[6] | 1691 | - | - | - |
Mass Spectrometry (MS) Data (m/z)
Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺). The fragmentation pattern can offer additional structural information. For furan-2-carbaldehyde, a common fragmentation is the loss of the aldehydic hydrogen, resulting in a prominent peak at m/z 95.[7]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Furan-2-carbaldehyde[4] | 96 | 95, 67, 51, 39 |
| 5-Methyl-2-furancarboxaldehyde[8] | 110 | 109, 81, 53, 39 |
| 5-(Hydroxymethyl)furan-2-carbaldehyde[2][9] | 126 | 97, 69, 41, 39 |
| 5-Nitrofurfural | 141 | - |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
General Workflow for Spectroscopic Characterization
The systematic characterization of a furan-2-carbaldehyde derivative typically follows a logical workflow, starting from sample preparation to data acquisition and final structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[10]
-
Sample Preparation : Roughly 10-20 mg of the furan-2-carbaldehyde derivative is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are employed. Key parameters include a spectral width of 0-10 ppm, an adequate number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR : Proton-decoupled spectra are recorded to obtain singlets for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used, often with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.[5]
-
Sample Preparation :
-
ATR : A small drop of the liquid sample or a small amount of the solid sample is placed directly onto the ATR crystal.[5]
-
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is acquired to account for atmospheric and instrument absorbances.[5]
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[5]
-
Mass Spectrometry (MS)
-
Instrumentation : Electron Ionization (EI) mass spectrometry is commonly used for the analysis of these compounds.
-
Sample Introduction : The sample can be introduced directly via a heated probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Data Acquisition : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
References
- 1. rsc.org [rsc.org]
- 2. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. This information is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
Due to its furan moiety, it should also be considered potentially flammable and capable of forming explosive peroxides upon prolonged exposure to air and light.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste program.[5][6] Never dispose of this chemical down the drain or in the regular trash. [1][5][7]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, absorbent pads), as hazardous waste.[5][8]
-
Segregate this waste from other waste streams. Specifically, keep it separate from non-halogenated solvents if your institution has separate collection streams.[9] Do not mix with incompatible wastes.[9][10]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1][9][11] Plastic containers are often preferred to minimize the risk of breakage.[8]
-
Ensure the container is clean and was not used for incompatible chemicals. The original container is often a good choice if it is in good condition.[10]
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The name of the principal investigator or laboratory supervisor.[8]
-
The date waste was first added to the container.
-
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.[9][11]
-
The SAA should be inspected weekly for any signs of leakage.[10]
-
Use secondary containment, such as a tray, to capture any potential leaks.[9]
-
-
Disposal Request and Pickup:
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[5][8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing and allowing it to air dry, deface or remove all labels from the container. It may then be disposed of as regular trash, but always confirm this with your institutional policies.[5][8]
-
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Containment: For solid spills, you may carefully dampen the material to prevent dust from becoming airborne.[12] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[1][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-(2-Pyrimidinylthio)-2-furaldehyde | C9H6N2O2S | CID 1112170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde (CAS 57603-82-4). Given that this compound is classified as an irritant and is harmful, strict adherence to the following protocols is mandatory to ensure personal safety and regulatory compliance.[1][2] Information from structurally similar compounds, such as other aldehydes and furans, has been incorporated to provide a comprehensive safety profile.[3][4]
Hazard Profile and Immediate Precautions
This compound is an irritant that can cause serious eye irritation and may lead to allergic skin reactions.[1] It is also harmful if swallowed.[2] Aldehydes, as a class, can be toxic, and inhalation may cause respiratory irritation.[5][6] Therefore, it is crucial to handle this compound with care in a well-ventilated area.
Key Hazards:
-
Skin Irritant: May cause skin irritation and allergic skin reactions.[1]
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Respiratory Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.[3][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[7][8] | Protects against splashes and dust that can cause serious eye damage.[3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5][7] A fully buttoned lab coat or chemical-resistant apron is also required.[4][7] | Prevents skin contact, irritation, and potential absorption.[3][5] Contaminated clothing should be removed and laundered before reuse.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][7] If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[3][4][7] | Minimizes the risk of inhaling harmful dust or vapors that can cause respiratory tract irritation.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
A methodical approach is essential for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[3] If skin irritation or a rash occurs, seek medical advice.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the chemical name and all appropriate hazard symbols (e.g., "Irritant," "Harmful").
-
-
Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
-
Never dispose of this chemical down the drain or in the regular trash.[10]
-
For sulfur-containing waste, special consideration may be needed to prevent the acidification of soil and groundwater.[11] Treatment with an alkaline material like limestone may be required depending on the disposal method.[11]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 5-(2-Pyrimidinylthio)-2-furaldehyde | C9H6N2O2S | CID 1112170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. furan.com [furan.com]
- 10. benchchem.com [benchchem.com]
- 11. open.alberta.ca [open.alberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
